molecular formula C5H10O2<br>C5H10O2<br>CH3COOCH2CH2CH3 B1294312 Propyl chloroacetate CAS No. 5396-24-7

Propyl chloroacetate

Cat. No.: B1294312
CAS No.: 5396-24-7
M. Wt: 102.13 g/mol
InChI Key: YKYONYBAUNKHLG-UHFFFAOYSA-N
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Description

N-propyl acetate appears as a clear colorless liquid with a pleasant odor. Flash point 58 °F. Less dense than water, Vapors are heavier than air.
Propyl acetate is an acetate ester obtained by the formal condensation of acetic acid with propanol. It has a role as a fragrance and a plant metabolite. It is functionally related to a propan-1-ol.
Propyl acetate is a natural product found in Zingiber mioga, Saussurea involucrata, and other organisms with data available.
Propyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4-7-5(2)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYONYBAUNKHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2, Array
Record name N-PROPYL ACETATE
Source CAMEO Chemicals
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Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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DSSTOX Substance ID

DTXSID6021901
Record name Propyl acetate
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Molecular Weight

102.13 g/mol
Source PubChem
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Physical Description

N-propyl acetate appears as a clear colorless liquid with a pleasant odor. Flash point 58 °F. Less dense than water, Vapors are heavier than air., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with a fruity, pear-raspberry odour, Colorless liquid with a mild, fruity odor.
Record name N-PROPYL ACETATE
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Record name Acetic acid, propyl ester
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Record name n-Propyl acetate
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Record name Propyl acetate
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Record name n-PROPYL ACETATE
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Record name Propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name N-PROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

214.9 °F at 760 mmHg (USCG, 1999), 101.3 °C, 101.00 to 102.00 °C. @ 760.00 mm Hg, 101.6 °C, 215 °F
Record name N-PROPYL ACETATE
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Record name Propyl acetate
Source DrugBank
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Record name Propyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name N-PROPYL ACETATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

58 °F (USCG, 1999), 14 °C, 55 °F (13 °C) (Closed cup), 10 °C c.c., 55 °F
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
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Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
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Record name N-PROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/97
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

2 % (NIOSH, 2023), Miscible with alcohols, ketones, esters, hydrocarbons, Soluble in carbon tetrachloride, MISCIBLE WITH CASTOR AND LINSEED OILS, In water, 1.89X10+4 mg/L at 20 °C, 18.9 mg/mL at 20 °C, Solubility in water, g/100ml at 16 °C: 1.6 (poor), miscible with alcohol, ether; soluble 1ml in 60ml water, 1 ml in 1 ml 95% alcohol (in ethanol), 2%
Record name N-PROPYL ACETATE
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Record name Propyl acetate
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Record name N-PROPYL ACETATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034237
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-PROPYL ACETATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
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Record name Propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.886 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 25 °C, Bulk density: 7.36 lb/gal, Relative density (water = 1): 0.9, 0.880-0.886, 0.84
Record name N-PROPYL ACETATE
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Record name N-PROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-PROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/97
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.52 (Air = 1), Relative vapor density (air = 1): 3.5
Record name N-PROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

67.21 mmHg (USCG, 1999), 35.9 [mmHg], VP: 1 Pa at -69 °C; 10 Pa at -51 °C; 100 Pa at -29 °C; 1kPa at 0 °C; 10 kPa at 40.9 °C; 100 kPa at 101.2 °C (extrapolated), 35.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.3, 25 mmHg
Record name N-PROPYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1390
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Propyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/610
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-PROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-PROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/97
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid

CAS No.

109-60-4
Record name N-PROPYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1390
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propyl acetate
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Melting Point

-139 °F (USCG, 1999), -93 °C, -92 °C, -134 °F
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Foundational & Exploratory

Propyl Chloroacetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5396-24-7

This technical guide provides an in-depth overview of propyl chloroacetate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, a detailed experimental protocol for its synthesis, and a key application in pharmaceutical manufacturing.

Core Properties of this compound

This compound is a colorless liquid with a characteristically pungent odor. It is an ester of chloroacetic acid and propanol, and its utility in organic synthesis stems from the presence of a reactive C-Cl bond, making it an effective alkylating agent.

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Source
IUPAC Name propyl 2-chloroacetate--INVALID-LINK--
CAS Number 5396-24-7--INVALID-LINK--
Molecular Formula C5H9ClO2--INVALID-LINK--
Molecular Weight 136.58 g/mol --INVALID-LINK--
Canonical SMILES CCCOC(=O)CCl--INVALID-LINK--
InChI Key QJZNRCWAXUGABH-UHFFFAOYSA-N--INVALID-LINK--
Property Value Source
Boiling Point 164 °C at 760 mmHg--INVALID-LINK--
Density 1.084 g/cm³--INVALID-LINK--
Flash Point 69.3 °C--INVALID-LINK--
Water Solubility Slightly soluble--INVALID-LINK--
Refractive Index 1.419--INVALID-LINK--
Vapor Pressure 2.01 mmHg at 25°C--INVALID-LINK--

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of chloroacetic acid with n-propanol, using a strong acid as a catalyst. This method is efficient and scalable.

Experimental Protocol

The following protocol is a general yet detailed procedure for the synthesis of this compound.

Materials:

  • Chloroacetic acid

  • n-Propanol

  • Concentrated sulfuric acid

  • Ethyl ether

  • 10% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Cold water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine chloroacetic acid (20 mmol) and n-propanol (60 mL).

  • Carefully add concentrated sulfuric acid (1 mL) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 6 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess n-propanol using a rotary evaporator.

  • Pour the residue into cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl ether (100 mL).

  • Wash the organic layer sequentially with 10% sodium bicarbonate solution until the aqueous layer is neutral to pH paper.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the ethyl ether by rotary evaporation to yield the crude this compound.[1]

  • For further purification, the crude product can be distilled under reduced pressure.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Chloroacetic Acid + n-Propanol + H2SO4 (cat.) reflux Reflux for 6 hours reactants->reflux Heat rotovap1 Rotary Evaporation (remove excess propanol) reflux->rotovap1 Cooling extraction Aqueous Workup & Ether Extraction rotovap1->extraction wash NaHCO3 Wash extraction->wash dry Drying (Na2SO4) wash->dry rotovap2 Rotary Evaporation (remove ether) dry->rotovap2 distillation Vacuum Distillation rotovap2->distillation product This compound distillation->product Purified Product

Synthesis and Purification Workflow for this compound.

Applications in Drug Development

Chloroacetic acid and its esters are important building blocks in the pharmaceutical industry, primarily utilized as alkylating agents to introduce a carboxymethyl group or its ester equivalent.[2]

Role in the Synthesis of Naproxen

A notable application of a this compound analogue, isothis compound, is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[3] In a patented method, isothis compound is used in a condensation reaction with 6-methoxy-2-acetonaphthalene.[3] This reaction is a key step in building the core structure of Naproxen. The subsequent steps involve hydrolysis of the ester and other transformations to yield the final active pharmaceutical ingredient (API).

The use of propyl or isothis compound in this context highlights its role as a key reagent for forming new carbon-carbon bonds in the synthesis of complex drug molecules.

Naproxen_Synthesis cluster_reagents Starting Materials start_ketone 6-methoxy-2-acetonaphthalene condensation Darzens Condensation start_ketone->condensation start_ester Isothis compound start_ester->condensation hydrolysis Hydrolysis condensation->hydrolysis Intermediate oximation Oximation hydrolysis->oximation rearrangement Rearrangement & Hydrolysis oximation->rearrangement naproxen Naproxen rearrangement->naproxen Final API

Role of Isothis compound in a Synthetic Route to Naproxen.

References

Propyl Chloroacetate in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solubility of key reagents is paramount for reaction optimization, purification, and formulation. Propyl chloroacetate (CAS 5396-24-7), a versatile building block in organic synthesis, sees frequent use as an intermediate in the production of pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth overview of the solubility of this compound in various organic solvents, details experimental protocols for solubility determination, and illustrates its application in a relevant synthetic pathway.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on information for closely related alkyl chloroacetates and general principles of solubility, a qualitative and estimated quantitative solubility profile can be compiled. Esters like this compound are generally soluble in a variety of common organic solvents.[1] The data for the closely related ethyl chloroacetate and methyl chloroacetate can provide valuable insights into the expected solubility behavior of this compound.

SolventThis compound Solubility (Qualitative)Ethyl Chloroacetate Solubility ( g/100 mL)Methyl Chloroacetate Solubility ( g/100 mL)
MethanolMiscibleMiscible[2]Miscible[1][3]
EthanolMiscibleMiscible[2][4]Miscible[1][3]
AcetoneMiscibleMiscible[2]Miscible[1][3]
Diethyl EtherMiscibleMiscible[2]Miscible
TolueneSolubleSolubleSoluble
DichloromethaneSolubleSolubleSoluble
ChloroformSolubleSolubleSoluble in benzene[5]
Ethyl AcetateSolubleMiscibleSoluble
WaterSlightly Soluble[6]1.23 (at 20 °C)[7]5.2 (at 19.8 °C)[8]

Note: "Miscible" indicates that the substances are completely soluble in each other at all proportions. "Soluble" indicates a significant degree of solubility, though perhaps not infinite. The quantitative data for ethyl and methyl chloroacetate are provided as a reference and the solubility of this compound is expected to be similar but may vary.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following outlines a detailed gravimetric method suitable for determining the solubility of a liquid solute like this compound in an organic solvent.[9][10]

Gravimetric Method for Liquid-Liquid Solubility

Objective: To determine the mass of this compound that dissolves in a specific mass of an organic solvent at a given temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Temperature-controlled shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with airtight caps

  • Calibrated pipettes

  • Drying oven

Procedure:

  • Sample Preparation: Accurately weigh a glass vial. Add a known mass of the organic solvent to the vial.

  • Saturation: Add an excess amount of this compound to the solvent in the vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the mixture to stand undisturbed at the constant temperature until the two phases clearly separate.

  • Sampling: Carefully extract a known mass of the solvent phase (the top or bottom layer, depending on the relative densities of the solvent and this compound) using a calibrated pipette, ensuring that none of the undissolved this compound phase is transferred.

  • Solvent Evaporation: Transfer the sampled saturated solution to a pre-weighed, clean, and dry evaporating dish.

  • Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The oven temperature should be below the boiling point of this compound but high enough for efficient solvent removal.

  • Weighing: Once all the solvent has evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation: The solubility (S) is calculated as the mass of the dissolved this compound per 100 g of the solvent:

    S ( g/100 g solvent) = (Mass of dish with residue - Mass of empty dish) / (Mass of saturated solution taken - (Mass of dish with residue - Mass of empty dish)) * 100

Application in Pharmaceutical Synthesis: A Workflow Example

This compound is a key intermediate in the synthesis of a wide array of pharmaceutical compounds.[11] One notable application is in the synthesis of malonic esters, which are precursors to various bioactive molecules, including barbiturates.[12][13][14][15][16] The following diagram illustrates a representative synthetic workflow.

G Synthetic Workflow: From this compound to Barbiturates cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Barbiturate Synthesis PropylChloroacetate This compound PropylCyanoacetate Propyl Cyanoacetate PropylChloroacetate->PropylCyanoacetate + NaCN SodiumCyanide Sodium Cyanide DiethylMalonate Diethyl Malonate PropylCyanoacetate->DiethylMalonate Hydrolysis & Esterification Barbiturate Barbituric Acid Derivative DiethylMalonate->Barbiturate + Urea (in presence of a strong base) Urea Urea

Caption: Synthetic pathway from this compound to a barbiturate derivative.

References

Spectroscopic Profile of Propyl Chloroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for propyl chloroacetate, a key chemical intermediate. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside experimental Mass Spectrometry (MS) data. Furthermore, it outlines the standard experimental protocols for acquiring these spectra and includes a visual workflow for spectral analysis.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~4.15Triplet2H~6.7-O-CH₂ -CH₂-CH₃
~4.05Singlet2H-Cl-CH₂ -C=O
~1.70Sextet2H~7.0-O-CH₂-CH₂ -CH₃
~0.95Triplet3H~7.4-O-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~167C =O
~67-O-CH₂ -
~41Cl-CH₂ -
~22-CH₂-CH₂ -CH₃
~10-CH₃

Table 3: Predicted Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2970-2880Medium-StrongC-H stretch (alkane)
~1750StrongC=O stretch (ester)
~1250-1150StrongC-O stretch (ester)
~750-650StrongC-Cl stretch

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound [1]

m/zRelative Intensity (%)Putative Fragment Assignment
4195[C₃H₅]⁺
4280[C₃H₆]⁺
43100[C₃H₇]⁺ / [CH₃CO]⁺
7790[ClCH₂CO]⁺
9440[M - C₃H₆]⁺
1365[M]⁺ (Molecular Ion, ³⁵Cl)
1381.6[M+2]⁺ (Molecular Ion, ³⁷Cl)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity, which is crucial for high-resolution spectra.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically used. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are usually sufficient.

    • ¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay are often required to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a neat (undiluted) spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.

  • Instrument Setup: The salt plates are mounted in a sample holder and placed in the IR beam of the spectrometer. A background spectrum of the clean, empty salt plates is recorded first.

  • Data Acquisition: The IR spectrum of the sample is then recorded. The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and measures the absorption of light by the sample.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This process removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a characteristic pattern.

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation cluster_final_output Final Output Sample This compound Sample Prep_NMR Dissolve in CDCl3 (+ TMS) Sample->Prep_NMR Prep_IR Prepare Neat Sample (Salt Plates) Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR_Acq 1H & 13C NMR Acquisition Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrum Acquisition Prep_IR->IR_Acq MS_Acq GC-MS EI Acquisition Prep_MS->MS_Acq NMR_Proc Fourier Transform Phasing & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Library Matching Fragmentation Analysis MS_Acq->MS_Proc NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Weight & Formula Determination MS_Proc->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

References

Propyl Chloroacetate: A Technical Guide to Safe Handling and Emergency Preparedness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for propyl chloroacetate, a chemical intermediate instrumental in various synthetic processes within the pharmaceutical and chemical industries. Adherence to strict safety protocols is paramount when working with this compound due to its hazardous properties. This document outlines the toxicological profile, proper handling and storage procedures, personal protective equipment requirements, and emergency response protocols to ensure a safe laboratory environment.

Physicochemical and Toxicological Profile

This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The following tables summarize the key quantitative data available for this compound and its isomers, which may exhibit similar toxicological profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H9ClO2[2]
Molecular Weight136.58 g/mol [2]
Boiling Point164 °C at 760 mmHg[3][4]
Flash Point69.3 °C[3][4][5]
Density1.084 g/cm³[3][4]
Vapor Pressure2.01 mmHg at 25°C[3][4]
Water SolubilitySlightly soluble[4]
Refractive Index1.419[3][4]

Table 2: GHS Hazard Classification and Statements

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Source:[1][2][3]

Table 3: Available Acute Toxicity Data

RouteSpeciesValueNotes
Oral (LD50)Rat9,370 mg/kg (for n-propyl acetate)Behavioral effects observed.[6]
Dermal (LD50)Not available-Toxic in contact with skin.[7]
Inhalation (LC50)Not available-Toxic if inhaled.[7]

Experimental Protocols for Safe Handling

The following protocols are synthesized from established safety data sheets and handling guidelines. They are intended as a guide and should be adapted to specific laboratory conditions and standard operating procedures.

General Handling and Storage Protocol
  • Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9][10] Eyewash stations and safety showers must be readily accessible.[8][9]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and transfer equipment are properly grounded and bonded.[8][9]

  • Tools and Equipment: Use only non-sparking tools and explosion-proof equipment when handling this compound.[8][9]

  • Personal Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[8][9] Store in a flammables-area.[8]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is critical to prevent exposure. The following diagram outlines the recommended PPE.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) Protocol start Working with this compound eye_protection Eye and Face Protection (Chemical splash goggles or face shield) start->eye_protection hand_protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) start->hand_protection body_protection Body Protection (Flame-retardant lab coat, long pants) start->body_protection respiratory_protection Respiratory Protection (Use in fume hood; respirator if ventilation is inadequate) start->respiratory_protection footwear Foot Protection (Closed-toe shoes) start->footwear

Personal Protective Equipment for Handling this compound
Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination. The following workflow illustrates the key steps for managing a this compound spill.

Spill_Response_Workflow cluster_spill This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate and Isolate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ignition Remove Ignition Sources ppe->ignition contain Contain Spill with Inert Material (e.g., vermiculite, sand) ignition->contain collect Collect and Place in Sealed Container (Use non-sparking tools) contain->collect ventilate Ventilate Area collect->ventilate decontaminate Decontaminate Spill Area ventilate->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Managed dispose->end

Logical Workflow for Handling a this compound Spill
  • Immediate Actions: Evacuate all non-essential personnel from the spill area.[12] Isolate the spill or leak area.[1] Remove all sources of ignition.[8][11][12]

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[8][12] Do not use combustible materials like sawdust.

  • Clean-up: Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[8][11]

  • Ventilation and Decontamination: Ventilate the area thoroughly.[8][12] Clean the spill area with soap and water.[13]

  • Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[9][11]

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial. The following first aid measures should be taken:

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8][9]
Skin Contact Remove contaminated clothing and wash skin immediately with plenty of soap and water.[8][14] If irritation develops or persists, get medical aid.[8]
Inhalation Remove the victim from exposure to fresh air immediately.[8][9] If breathing is difficult, administer oxygen.[1] If breathing has stopped, give artificial respiration.[9] Do NOT use mouth-to-mouth resuscitation.[8] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[8] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8][9]

It is imperative that all personnel handling this compound are familiar with these safety and emergency procedures. Regular training and review of safety data sheets are essential components of a comprehensive laboratory safety program.

References

An In-depth Technical Guide to the Synthesis of Propyl Chloroacetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propyl chloroacetate through Fischer esterification. The document details the underlying chemical principles, experimental protocols, a comparative analysis of catalytic systems, and essential safety considerations.

Introduction to this compound and Fischer Esterification

This compound is an important chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. Its production via Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, represents a common and established method in organic synthesis. This guide will explore the synthesis of this compound from chloroacetic acid and n-propanol.

The Fischer esterification is a reversible reaction, and to achieve high yields of the desired ester, the equilibrium is typically shifted towards the products.[1] This is commonly achieved by using an excess of one of the reactants, usually the alcohol, or by removing water as it is formed during the reaction.[1]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds via the Fischer esterification mechanism, a six-step, reversible process. The overall reaction is as follows:

ClCH₂COOH + CH₃CH₂CH₂OH ⇌ ClCH₂COOCH₂CH₂CH₃ + H₂O

Diagram of the Fischer Esterification Mechanism:

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Chloroacetic_Acid Chloroacetic Acid Protonated_Acid Protonated Chloroacetic Acid Chloroacetic_Acid->Protonated_Acid Protonation Propanol n-Propanol Tetrahedral_Intermediate Tetrahedral Intermediate Propanol->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Acid->Tetrahedral_Intermediate Protonated_Ester Protonated This compound Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Water Water Tetrahedral_Intermediate->Water Forms Propyl_Chloroacetate This compound Protonated_Ester->Propyl_Chloroacetate Deprotonation Catalyst H⁺ (Acid Catalyst) Protonated_Ester->Catalyst Catalyst->Protonated_Acid

Caption: Fischer Esterification Mechanism for this compound Synthesis.

The general experimental workflow for the synthesis and purification of this compound is outlined below.

Diagram of the Experimental Workflow:

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Chloroacetic Acid + n-Propanol + Acid Catalyst Reflux Reflux Reaction Mixture Reactants->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Quenching Quench with Water Cooling->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with Anhydrous Na₂SO₄ Washing->Drying Filtration Filter Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Distillation/Chromatography Evaporation->Purification Product Pure this compound Purification->Product Characterization Characterization (NMR, IR, etc.) Product->Characterization

Caption: General Experimental Workflow for this compound Synthesis.

Comparative Data on Catalytic Systems

The choice of catalyst is crucial for the efficiency of the Fischer esterification. While sulfuric acid is a conventional and effective catalyst, research has explored the use of solid acids and ionic liquids to facilitate easier separation and improve the environmental profile of the synthesis.

Catalyst TypeCatalystReactant Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Homogeneous Acid Sulfuric Acid3:1 (Propanol:Chloroacetic Acid)Reflux692[2]
Solid Acid Expandable Graphite2:1 (Propanol:Acetic Acid)90Equilibrium-[3]
Ionic Liquid [TEAPS]₅PW₁₀V₂O₄₀1.2:1 (n-Amyl Alcohol:Chloroacetic Acid)140-98.75[4]

Note: Data for solid acid and ionic liquid catalysts are for similar esterification reactions and are provided for comparative purposes, as direct data for this compound synthesis with these catalysts is limited in the reviewed literature.

Detailed Experimental Protocols

The following protocol is based on a literature procedure for the synthesis of this compound using sulfuric acid as a catalyst.[2]

Materials and Equipment:

  • Chloroacetic acid

  • n-Propanol

  • Concentrated sulfuric acid

  • Ethyl ether

  • 10% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine chloroacetic acid (20 mmol) and n-propanol (60 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.

  • Solvent Removal: After cooling, remove the excess n-propanol using a rotary evaporator.

  • Quenching: Pour the residue into cold water (250 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl ether (100 mL).

  • Washing: Separate the organic layer and wash it repeatedly with a 10% sodium bicarbonate solution until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter to remove the drying agent and evaporate the ethyl ether using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure.

Safety and Hazard Considerations

The synthesis of this compound involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • Chloroacetic Acid: Highly corrosive and toxic. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[5]

  • n-Propanol: Flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

  • Sulfuric Acid: Causes severe skin burns and eye damage.

  • This compound: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[6][7]

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves

  • Safety goggles and a face shield

  • Lab coat

  • Work in a well-ventilated fume hood.

Handling Precautions:

  • Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Handle all chemicals in a fume hood.

  • Ground all equipment when working with flammable solvents to prevent static discharge.

  • Have appropriate spill kits readily available.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via Fischer esterification is a robust and well-established method. While sulfuric acid remains a common and effective catalyst, the exploration of heterogeneous catalysts like solid acids and ionic liquids offers promising avenues for developing more environmentally benign and efficient synthetic routes. This guide provides the essential information for researchers and professionals to understand and safely implement this important chemical transformation.

References

Technical Guide: Physicochemical Properties of Propyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of propyl chloroacetate, specifically its boiling point and density. The information herein is intended to support laboratory research and development activities where this compound is utilized.

Core Physicochemical Data

The fundamental physical constants of this compound are summarized below. These values are critical for a variety of applications, from reaction condition planning to process scale-up.

PropertyValueUnitsNotes
Boiling Point164°CAt 760 mmHg[1]
~181.12°CRough estimate[2]
Density1.084g/cm³[1]
1.1040g/cm³[2]

Experimental Protocols

Accurate determination of the boiling point and density is fundamental to verifying the purity and identity of a substance. The following sections detail standard laboratory protocols for these measurements.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides a sharp, accurate boiling point.

Apparatus:

  • Thiele tube or oil bath setup

  • Thermometer (-10 to 200 °C range)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Heat-resistant oil (e.g., paraffin oil)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Stand and clamps

Procedure:

  • Sample Preparation: A small amount (2-3 mL) of this compound is placed into the small test tube.[3]

  • Apparatus Assembly: The test tube is securely attached to the thermometer using a rubber band or thread. The thermometer bulb should be level with the bottom of the test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted (open end down) and placed into the liquid within the test tube.[3]

  • Heating: The entire assembly is immersed in an oil bath (e.g., a Thiele tube) ensuring the sample is below the oil level. The bath is then heated gently and stirred continuously to ensure uniform temperature distribution.[3][4]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the vapor pressure of the sample overcomes the atmospheric pressure.[3][5]

  • Boiling Point Determination: Heating is discontinued once a rapid and continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Determination of Density (Pycnometer or Graduated Cylinder Method)

This protocol outlines the determination of a liquid's density by accurately measuring its mass and volume.

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Graduated cylinder (e.g., 25 mL or 50 mL) or a pycnometer (for higher accuracy)

  • Thermometer

  • Beakers

Procedure:

  • Measure Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is measured and recorded.[1][2][6]

  • Add Liquid Sample: A known volume of this compound (e.g., 20 mL) is carefully added to the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[1][2]

  • Measure Mass of Filled Container: The mass of the graduated cylinder containing the this compound is measured and recorded.[1][2]

  • Record Temperature: The temperature of the this compound is measured and recorded, as density is temperature-dependent.[2]

  • Calculate Density: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid) where the mass of the liquid is the difference between the mass of the filled and empty container.[1][7]

  • Repeat for Accuracy: The measurement should be repeated multiple times, and the average value calculated to ensure precision.[1][6]

Workflow Visualization

The logical flow of experimentally determining the key physical properties of this compound is depicted in the following diagram.

Caption: Experimental workflow for determining the boiling point and density of a liquid sample.

References

Propyl Chloroacetate: A Technical Guide to Commercial Availability, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl chloroacetate (CAS No. 5396-24-7) is a halogenated ester that serves as a valuable intermediate and alkylating agent in organic synthesis.[1] Its utility is particularly noted in the pharmaceutical industry for the introduction of the propoxycarbonylmethyl group into molecular scaffolds, a common step in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols relevant to its application in a drug development context.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. The product has achieved commercial mass production and is offered in various purities and quantities.[2]

Table 1: Prominent Suppliers of this compound

Supplier/ManufacturerCountryPurity/Grades OfferedNotes
American Custom Chemicals CorporationUnited States95.00%Often cited in online chemical marketplaces.[2][3]
Shaanxi Dideu New Materials Co. Ltd.China98.0%-
Zhengzhou Alfachem Co., Ltd.China-Listed as a supplier on multiple platforms.[3]
Suzhou Xiya Pharmaceutical Co., Ltd.China-Listed as a supplier on multiple platforms.[3]
Hefei TNJ Chemical Industry Co.,Ltd.China-Listed as a supplier on multiple platforms.[3]
Shanghai Worldyang Chemical Co.,Ltd.China-Listed as a supplier on multiple platforms.[3]
BOC SciencesUnited States-Supplier of research chemicals and pharmaceutical ingredients.[4]
Sigma-Aldrich (Merck)Global-A major supplier of chemicals for research and development.[1]

This table is not exhaustive but represents a sample of suppliers found in publicly available databases. Purity and available quantities should be confirmed with the respective supplier.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5396-24-7[1][2][3][5]
Molecular Formula C5H9ClO2[1][2][3][5]
Molecular Weight 136.58 g/mol [1][5]
Appearance Colorless liquid-
Boiling Point 164 °C at 760 mmHg[2]
Density 1.084 g/cm³[2]
Refractive Index 1.419[2]
Flash Point 69.3 °C[2]
Water Solubility Slightly soluble[2]
Vapor Pressure 2.01 mmHg at 25°C[2]

Table 3: Spectroscopic Data of this compound

Spectroscopic DataDetailsSource(s)
Canonical SMILES CCCOC(=O)CCl[2]
InChI InChI=1S/C5H9ClO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3[3][5]
InChIKey QJZNRCWAXUGABH-UHFFFAOYSA-N[3]

Applications in Drug Development and Organic Synthesis

This compound is primarily utilized as an alkylating agent in organic synthesis. The ester moiety can be hydrolyzed post-alkylation to yield a carboxylic acid, or it can be used to introduce a propoxycarbonylmethyl group to a nucleophilic site on a target molecule. This is a common strategy in the synthesis of various APIs.

A notable application of analogous chloroacetates is in the synthesis of local anesthetics like Lidocaine. In the synthesis of Lidocaine, an α-chloro amide intermediate is reacted with a secondary amine. While the common literature procedures for Lidocaine itself often start with chloroacetyl chloride, the use of chloroacetate esters for similar alkylations is a well-established synthetic route.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from chloroacetic acid and propanol.

Experimental Workflow for this compound Synthesis

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Product Isolation A Mix Chloroacetic Acid, Propanol, and Sulfuric Acid B Reflux for 6 hours A->B C Rotary Evaporation of Excess Propanol B->C D Pour into Cold Water C->D E Extract with Diethyl Ether D->E F Wash with 10% Sodium Bicarbonate E->F G Dry with Anhydrous Na2SO4 F->G H Rotary Evaporation of Diethyl Ether G->H I Obtain this compound H->I G cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Alkylation A 2,6-Dimethylaniline C Intermediate Amide A->C Acylation B This compound B->C Acylation E Lidocaine Analog (Propyl Ester) C->E D Diethylamine D->E SN2 Reaction

References

Methodological & Application

Application Notes and Protocols: Use of Propyl Chloroacetate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl chloroacetate is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of a variety of heterocyclic compounds. Its utility stems from the presence of two reactive sites: an ester group and an α-chloro substituent. The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic attack, while the ester functionality can participate in cyclization reactions or be modified post-synthesis. These characteristics make this compound a key starting material for the synthesis of several important heterocyclic scaffolds, including thiazolidinones and rhodanines, which are prevalent in medicinal chemistry due to their diverse biological activities.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these key heterocyclic systems.

Synthesis of 2-Iminothiazolidin-4-ones

The reaction of thiourea and its derivatives with α-haloesters is a well-established method for the synthesis of 2-iminothiazolidin-4-ones, a class of compounds with significant therapeutic potential. This compound serves as a key reagent in this synthesis, providing the three-carbon backbone of the thiazolidinone ring.

General Reaction Scheme

The synthesis proceeds via an initial S-alkylation of the thiourea with this compound, followed by an intramolecular cyclization to form the 2-iminothiazolidin-4-one ring.

G cluster_0 Reaction Mechanism Thiourea Thiourea (or derivative) Intermediate S-alkylated Intermediate Thiourea->Intermediate S-Alkylation PropylChloroacetate This compound PropylChloroacetate->Intermediate Product 2-Iminothiazolidin-4-one Intermediate->Product Intramolecular Cyclization

Caption: General reaction mechanism for the synthesis of 2-iminothiazolidin-4-ones.

Quantitative Data for Synthesis of 2-Iminothiazolidin-4-ones

The following table summarizes typical reaction conditions and yields for the synthesis of 2-iminothiazolidin-4-ones using α-chloroesters. While specific data for this compound is limited in the literature, the data for ethyl and methyl chloroacetate provide a strong predictive framework for expected outcomes.

Starting MaterialsSolventBase/CatalystTemperature (°C)Time (h)Yield (%)Reference Analogy
Thiourea, this compoundEthanolSodium AcetateReflux3-575-85 (est.)[1]
N-phenylthiourea, this compoundEthanolSodium AcetateReflux4-670-80 (est.)[2]
Thiourea, this compoundWaterSelf-catalyzed80-1002-660-75 (est.)
Substituted Thiourea, this compoundDMFK₂CO₃806-865-80 (est.)

Note: Yields are estimated based on reactions with ethyl or methyl chloroacetate and may vary for this compound.

Experimental Protocol: Synthesis of 2-Iminothiazolidin-4-one

This protocol is adapted from the well-established synthesis of pseudothiohydantoin using ethyl chloroacetate.[1]

Materials:

  • Thiourea (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous Sodium Acetate (1.5 eq)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in 95% ethanol by gentle heating.

  • To the resulting solution, add this compound dropwise over 15-20 minutes while maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the intermediate may form.

  • Filter the crude product and wash with a small amount of cold ethanol.

  • Dissolve the crude product in hot deionized water.

  • Add a solution of sodium acetate in water to the hot solution and heat to boiling.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Filter the crystalline product, wash with cold water, and dry under vacuum to obtain 2-iminothiazolidin-4-one.

Expected Yield: 75-85%

Synthesis of Rhodanine Derivatives

Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives are another important class of heterocyclic compounds synthesized using chloroacetate esters. This compound can be employed in a multi-step synthesis to generate the rhodanine scaffold.

General Reaction Scheme

The synthesis typically begins with the formation of a dithiocarbamate from a primary amine and carbon disulfide. The dithiocarbamate is then reacted with this compound to form an intermediate which is subsequently cyclized under acidic conditions to yield the rhodanine derivative.

G cluster_1 Rhodanine Synthesis Workflow Amine Primary Amine + Carbon Disulfide Dithiocarbamate Dithiocarbamate Amine->Dithiocarbamate Step 1 Intermediate Intermediate Dithiocarbamate->Intermediate Step 2 PropylChloroacetate This compound PropylChloroacetate->Intermediate Rhodanine Rhodanine Derivative Intermediate->Rhodanine Step 3: Acid-catalyzed Cyclization

Caption: Workflow for the synthesis of rhodanine derivatives.

Quantitative Data for Synthesis of Rhodanine Derivatives

The following table outlines representative conditions for the synthesis of rhodanine derivatives, with extrapolations for the use of this compound based on similar reactions.

StepReagentsSolventBase/CatalystTemperature (°C)Time (h)Yield (%)Reference Analogy
1. Dithiocarbamate formationPrimary Amine, CS₂EthanolNaOH or KOHRoom Temp.1-285-95
2. Reaction with this compoundDithiocarbamate, this compoundWater-35-401-280-90 (est.)
3. CyclizationIntermediate from Step 2WaterConc. HClReflux0.5-170-80 (est.)

Note: Yields for steps involving this compound are estimated based on reactions with sodium chloroacetate.

Experimental Protocol: Synthesis of N-Aryl Rhodanine

This protocol is a generalized procedure based on established methods for rhodanine synthesis.

Materials:

  • Aromatic Amine (1.0 eq)

  • Carbon Disulfide (1.1 eq)

  • Sodium Hydroxide (1.0 eq)

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Deionized Water

Procedure:

Step 1: Formation of Sodium Dithiocarbamate

  • Dissolve the aromatic amine in ethanol in a flask.

  • Cool the solution in an ice bath and add carbon disulfide dropwise with stirring.

  • Slowly add a solution of sodium hydroxide in water, keeping the temperature below 10 °C.

  • Stir the mixture for 1-2 hours at room temperature. The sodium dithiocarbamate may precipitate.

Step 2: Reaction with this compound

  • To the dithiocarbamate solution/suspension, add this compound dropwise with stirring, maintaining the temperature at 35-40 °C.

  • Continue stirring for 1-2 hours.

Step 3: Cyclization to Rhodanine

  • Pour the reaction mixture from Step 2 slowly into boiling concentrated hydrochloric acid with vigorous stirring.

  • Continue boiling for 30-60 minutes.

  • Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the rhodanine derivative.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure N-aryl rhodanine.

Expected Overall Yield: 50-65%

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of important heterocyclic scaffolds such as 2-iminothiazolidin-4-ones and rhodanines. The experimental protocols provided herein, adapted from established literature procedures, offer reliable methods for the preparation of these compounds. The straightforward nature of these reactions, coupled with generally good to excellent yields, makes this compound an attractive choice for applications in medicinal chemistry and drug discovery. Researchers can utilize these notes as a foundation for the synthesis of novel heterocyclic derivatives for further biological evaluation.

References

Propyl Chloroacetate: Application in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl chloroacetate is a chemical intermediate with potential applications in the synthesis of active pharmaceutical ingredients (APIs). As a member of the α-haloester family, its reactivity is primarily centered around the electrophilic carbon adjacent to the carbonyl group and the chlorine atom, making it a useful reagent for introducing a propyl carboxymethyl group into various molecules. While not as commonly cited in the synthesis of major commercial pharmaceuticals as its methyl and ethyl counterparts, the principles of its reactivity are analogous and offer a valuable tool for medicinal chemists in the discovery and development of new chemical entities.

This document provides a general overview of the application of this compound as an intermediate in pharmaceutical synthesis, focusing on its use in N-alkylation reactions to form key precursors for drug candidates. Although specific examples in the synthesis of widely marketed drugs are not extensively documented in publicly available literature, the protocols and data presented here are based on the well-established reactivity of α-chloroesters and serve as a practical guide for its potential use.

Core Application: N-Alkylation in API Synthesis

A primary application of this compound in pharmaceutical synthesis is the N-alkylation of amines. This reaction is fundamental in building molecular complexity and is a common strategy for linking different pharmacophoric fragments or for the synthesis of heterocyclic compounds that form the core of many drug molecules. The reaction involves the nucleophilic attack of an amine on the carbon atom bearing the chlorine, resulting in the displacement of the chloride and the formation of a new carbon-nitrogen bond.

General Reaction Scheme

N_Alkylation cluster_reactants Reactants cluster_products Products PropylChloroacetate This compound Product N-Alkylated Product (Propyl Ester of N-substituted Glycine Derivative) PropylChloroacetate->Product + Amine (Base, Solvent, Heat) Amine Primary or Secondary Amine (R-NH-R') Amine->Product Byproduct HCl (neutralized by base) Experimental_Workflow cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis Start Start: Amine and this compound Alkylation N-Alkylation Reaction (Protocol 1) Start->Alkylation Purification1 Purification (Filtration and Column Chromatography) Alkylation->Purification1 Ester_Product Isolated Propyl Ester Purification1->Ester_Product Saponification Saponification Reaction (Protocol 2) Ester_Product->Saponification Workup Aqueous Work-up and Extraction Saponification->Workup Purification2 Drying and Concentration Workup->Purification2 Final_Product Final Carboxylic Acid Intermediate Purification2->Final_Product Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Reactants Reactants (Amine, this compound) Reaction N-Alkylation Reactants->Reaction Conditions Reaction Conditions (Base, Solvent, Temperature) Conditions->Reaction Yield Reaction Yield Reaction->Yield Purity Product Purity Reaction->Purity Time Reaction Time Reaction->Time

Application Notes and Protocols: Reaction of Propyl Chloroacetate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of propyl chloroacetate with primary amines is a fundamental N-alkylation reaction that yields N-substituted propyl aminoacetate derivatives. This reaction is a cornerstone in organic synthesis, providing a straightforward method to introduce an amino acid ester moiety onto a variety of molecules. The resulting products, N-alkyl and N-aryl amino acid esters, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.[1][2] Their structural features often impart desirable pharmacokinetic and pharmacodynamic properties, such as improved membrane permeability and target engagement. Notably, certain N-alkyl amino acid esters have demonstrated significant antimicrobial activity, making them an interesting class of compounds for the development of new therapeutic agents.[3][4][5]

This document provides detailed application notes and protocols for the reaction of this compound with primary amines, intended for use by researchers and professionals in drug development and related fields.

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom in this compound. The chlorine atom, being a good leaving group, is displaced, forming an N-substituted propyl aminoacetate and a hydrochloride salt of the amine.[6]

To drive the reaction to completion and to neutralize the generated HCl, a base is typically added. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as the formation of di-alkylated products.

General Reaction Scheme:

Experimental Protocols

The following protocols are generalized based on common procedures for the N-alkylation of primary amines with chloroacetate esters.[7][8] Researchers should optimize the reaction conditions for their specific substrates.

General Protocol for the Synthesis of N-Alkyl/Aryl Propyl Aminoacetates

This protocol describes a general method for the reaction of a primary amine with this compound using a common base and solvent system.

Materials:

  • Primary amine (e.g., benzylamine, aniline)

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃), anhydrous

  • Acetone or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone or acetonitrile.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.1-1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for the required reaction time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the pure N-substituted propyl aminoacetate.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of primary amines with chloroacetate esters, which can be extrapolated for reactions with this compound.

Table 1: Reaction of Primary Amines with Chloroacetate Esters

AmineChloroacetate EsterBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineEthyl chloroacetateNaHCO₃, NaIAcetonitrile8016Good to Excellent[7]
p-ChloroanilineTriethyl orthoformate*H₂SO₄ (cat.)Neat115-180~1.580-86[9]
BenzylamineEthyl bromoacetateDiisopropylethylamineDichloromethane25-28497.7[10]

*Note: This reaction proceeds through an intermediate to form the N-ethyl derivative, not directly with ethyl chloroacetate, but provides relevant conditions for N-alkylation of anilines.

Visualizations

Reaction Mechanism

ReactionMechanism Figure 1: SN2 Reaction Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine R-NH₂ Primary Amine TS [R-NH₂---CH₂(Cl)---COO-Propyl]‡ Amine->TS Nucleophilic Attack PropylChloroacetate Cl-CH₂-COO-Propyl This compound PropylChloroacetate->TS Product R-NH-CH₂-COO-Propyl N-substituted Propyl Aminoacetate TS->Product LeavingGroup Cl⁻ Chloride Ion TS->LeavingGroup Leaving Group Departure

Caption: Figure 1: SN2 Reaction Mechanism

Experimental Workflow

Workflow Figure 2: General Experimental Workflow Start Start Setup Reaction Setup: - Primary Amine - this compound - Base - Solvent Start->Setup Reaction Reaction: - Reflux for 4-24h - Monitor by TLC Setup->Reaction Workup Workup: - Filter - Concentrate - Liquid-Liquid Extraction Reaction->Workup Purification Purification: - Column Chromatography or - Distillation Workup->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: Figure 2: General Experimental Workflow

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism Figure 3: Antimicrobial Action of Cationic Amino Acid Esters cluster_bacterium Bacterial Cell Membrane Cell Membrane (Negatively Charged) Cytoplasm Cytoplasm Amphiphile Cationic N-Alkyl Propyl Aminoacetate Interaction Electrostatic Interaction Amphiphile->Interaction Binds to Interaction->Membrane Disruption Membrane Disruption Interaction->Disruption Leads to Lysis Cell Lysis Disruption->Lysis Causes

References

Application Notes and Protocols: Propyl Chloroacetate in Functional Group Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of propyl chloroacetate as a protecting group for various functional groups. While specific literature detailing the extensive use of this compound is limited, the following protocols are based on well-established principles of chloroacetyl group protection and deprotection in organic synthesis.

Introduction

This compound is an effective reagent for the protection of functional groups such as alcohols, amines, and thiols. The chloroacetyl group offers a balance of stability under various reaction conditions and relatively mild deprotection methods, making it a useful tool in multi-step organic synthesis. Its application is particularly relevant in the synthesis of complex molecules and in drug development, where selective protection and deprotection are crucial. The propyl ester moiety can modulate the solubility and reactivity of the protecting group compared to its methyl or ethyl counterparts.

Synthesis of this compound

This compound can be synthesized via Fischer-Speier esterification of chloroacetic acid with propan-1-ol, typically using a strong acid catalyst.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Chloroacetic acid

    • Propan-1-ol

    • Concentrated sulfuric acid

    • Ethyl ether

    • 10% Sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine chloroacetic acid (1.0 eq), an excess of propan-1-ol (e.g., 3-5 eq or as solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess propan-1-ol under reduced pressure.

    • Pour the residue into cold water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl ether.

    • Wash the combined organic layers with 10% sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

ReactantMolar RatioTypical ConditionsYieldReference
Chloroacetic acid1.0Propan-1-ol (solvent), H₂SO₄ (cat.), Reflux, 6h>90%
Chloroacetyl chloride1.0Propan-1-ol, Pyridine, 0 °C to rtHighGeneral

Protection of Functional Groups

Protection of Alcohols

The protection of alcohols as this compound ethers provides a stable derivative under neutral and mildly acidic or basic conditions.

Experimental Protocol: Protection of a Primary Alcohol

  • Materials:

    • Primary alcohol

    • This compound or Chloroacetyl chloride and Propan-1-ol

    • Pyridine or another non-nucleophilic base (e.g., triethylamine)

    • Dichloromethane (DCM) or other aprotic solvent

  • Procedure:

    • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

    • Add pyridine (1.2 eq) and cool the solution to 0 °C.

    • Slowly add chloroacetyl chloride (1.1 eq). If using this compound directly, a stronger base and longer reaction times may be necessary.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with saturated aqueous copper sulfate (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

SubstrateReagentsSolventTemperatureTime (h)Yield (%)
Primary AlcoholChloroacetyl chloride, PyridineDCM0 °C to rt2-4>90
Secondary AlcoholChloroacetyl chloride, Pyridine, DMAPDCMrt12-2470-90

Protection of Alcohols Workflow

G cluster_protection Protection of Alcohol Alcohol R-OH ProtectedAlcohol R-O-COCH₂Cl Alcohol->ProtectedAlcohol This compound, Base PropylChloroacetate ClCH₂CO₂Pr Base Base (e.g., Pyridine)

Caption: General workflow for the protection of an alcohol using this compound.

Protection of Amines

Primary and secondary amines can be protected as N-chloroacetyl amides. These amides are significantly less nucleophilic than the parent amines.

Experimental Protocol: Protection of a Primary Amine

  • Materials:

    • Primary amine

    • This compound or Chloroacetyl chloride

    • Aqueous sodium bicarbonate or triethylamine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., DCM or a biphasic mixture with aqueous NaHCO₃).

    • Cool the solution to 0 °C.

    • Add triethylamine (1.1 eq) or an excess of aqueous NaHCO₃.

    • Slowly add chloroacetyl chloride (1.05 eq).

    • Stir vigorously at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • If using an aqueous base, separate the layers. If using an organic base, wash the reaction mixture with water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by recrystallization or column chromatography.

SubstrateReagentsSolventTemperatureTime (h)Yield (%)
Primary AmineChloroacetyl chloride, Et₃NDCM0 °C to rt2-4>90
Secondary AmineChloroacetyl chloride, NaHCO₃ (aq)DCM/H₂O0 °C to rt3-685-95

Protection of Amines Workflow

G cluster_protection Protection of Amine Amine R-NH₂ ProtectedAmine R-NH-COCH₂Cl Amine->ProtectedAmine Chloroacetyl chloride, Base PropylChloroacetate ClCH₂COCl Base Base (e.g., Et₃N)

Caption: General workflow for the protection of a primary amine.

Protection of Thiols

Thiols can be protected as S-chloroacetyl thioesters. This protection is robust but can be cleaved under specific conditions.

Experimental Protocol: Protection of a Thiol

  • Materials:

    • Thiol

    • This compound or Chloroacetyl chloride

    • Pyridine or triethylamine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the thiol (1.0 eq) in anhydrous DCM.

    • Add pyridine (1.1 eq) and cool the mixture to 0 °C.

    • Slowly add chloroacetyl chloride (1.05 eq).

    • Stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

SubstrateReagentsSolventTemperatureTime (h)Yield (%)
ThiolChloroacetyl chloride, PyridineDCM0 °C to rt1-2>90

Deprotection of this compound

The chloroacetyl group can be removed under various mild conditions, allowing for orthogonal deprotection strategies.

Deprotection of Protected Alcohols and Thiols

Experimental Protocol: Thiolysis

  • Materials:

    • Protected alcohol or thiol

    • Thiourea or a similar nucleophile

    • Base (e.g., sodium bicarbonate or pyridine)

    • Ethanol or Methanol

  • Procedure:

    • Dissolve the this compound-protected compound (1.0 eq) in ethanol.

    • Add thiourea (1.5 eq) and sodium bicarbonate (2.0 eq).

    • Heat the mixture to reflux for 1-3 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the deprotected compound by column chromatography.

Protected GroupReagentsSolventTemperatureTime (h)Yield (%)
O-ChloroacetylThiourea, NaHCO₃EtOHReflux1-385-95
S-ChloroacetylThiourea, PyridineEtOHrt2-4>90

Deprotection of Alcohols/Thiols Workflow

G cluster_deprotection Deprotection of Protected Alcohol/Thiol ProtectedCompound R-X-COCH₂Cl (X = O, S) DeprotectedCompound R-XH ProtectedCompound->DeprotectedCompound Thiourea, Base Thiourea Thiourea Base Base

Caption: General deprotection workflow using thiourea.

Deprotection of Protected Amines

N-chloroacetyl groups can also be cleaved using similar nucleophilic displacement methods.

Experimental Protocol: Amine Deprotection

  • Materials:

    • N-chloroacetylated amine

    • Thiourea

    • Sodium bicarbonate

    • Ethanol/Water mixture

  • Procedure:

    • Dissolve the N-chloroacetyl amine (1.0 eq) in a mixture of ethanol and water.

    • Add thiourea (2.0 eq) and sodium bicarbonate (2.5 eq).

    • Heat the reaction to reflux for 4-8 hours.

    • Monitor by TLC.

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent.

    • Dry the combined organic layers, concentrate, and purify as needed.

Protected GroupReagentsSolventTemperatureTime (h)Yield (%)
N-ChloroacetylThiourea, NaHCO₃EtOH/H₂OReflux4-880-90

Logical Relationship of Protection and Deprotection

G cluster_main This compound in Functional Group Manipulation FunctionalGroup Functional Group (R-XH, X=O, NH, S) ProtectedGroup Protected Functional Group (R-X-COCH₂Cl) FunctionalGroup->ProtectedGroup Protection DeprotectedGroup Deprotected Functional Group (R-XH) ProtectedGroup->DeprotectedGroup Deprotection Intermediate Synthetic Intermediate ProtectedGroup->Intermediate Further Synthesis Intermediate->ProtectedGroup Intermediate with Protected Group

Caption: The cycle of protection and deprotection in a synthetic route.

Conclusion

This compound serves as a valuable protecting group for alcohols, amines, and thiols. The chloroacetyl group is stable to a range of synthetic conditions and can be selectively removed under mild nucleophilic conditions, often with thiourea. While specific, optimized protocols for this compound are not extensively documented, the general procedures for chloroacetylation and deprotection are reliable and can be adapted for various substrates. The choice of the propyl ester may influence physical properties such as solubility, which can be advantageous in certain synthetic contexts. As with any protecting group strategy, small-scale trials are recommended to optimize conditions for specific substrates.

Application Notes and Protocols: Experimental Protocol for N-Alkylation using Propyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, using propyl chloroacetate. N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the generation of a wide array of functionalized molecules, including active pharmaceutical ingredients and key intermediates in drug development. This compound serves as an effective electrophile for the introduction of a propoxycarbonylmethyl group onto a nitrogen atom. This protocol outlines the general procedure, necessary reagents and equipment, reaction conditions, and methods for purification and characterization of the N-alkylated products. Additionally, safety precautions for handling this compound are detailed.

Introduction

N-alkylation is a widely utilized reaction in organic chemistry for the formation of carbon-nitrogen bonds. The reaction involves the substitution of a hydrogen atom on an amine or a related nitrogen-containing compound with an alkyl group. This compound is a valuable alkylating agent in this context, as the resulting ester moiety can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, offering a versatile handle for subsequent synthetic transformations.

The general reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of this compound, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocols

This section details the experimental procedures for the N-alkylation of various substrates with this compound. The choice of base, solvent, and reaction temperature can significantly influence the reaction outcome and may need to be optimized for specific substrates.

General Procedure for N-Alkylation

Materials:

  • Substrate (primary/secondary amine or N-heterocycle)

  • This compound (1.0 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, Et₃N, DIPEA) (1.5 - 2.0 equivalents)

  • Solvent (e.g., Acetonitrile, DMF, Acetone)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for extraction and filtration

  • Fume hood

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the amine or N-heterocycle substrate (1.0 eq.) and the chosen solvent.

  • Add the base (1.5 - 2.0 eq.) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add this compound (1.0 - 1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of representative substrates with this compound. These values are intended as a guideline and may vary depending on the specific substrate and reaction scale.

Table 1: N-Alkylation of Primary and Secondary Amines

Substrate (Amine)BaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃Acetonitrile801285-95
4-MethoxyanilineK₂CO₃DMF60890-98
BenzylamineEt₃NAcetonitrile252480-90
DibenzylamineK₂CO₃Acetone561875-85
PiperidineNa₂CO₃DMF501088-96

Table 2: N-Alkylation of Nitrogen-Containing Heterocycles

Substrate (Heterocycle)BaseSolventTemp (°C)Time (h)Yield (%)
IndoleK₂CO₃DMF601280-90
ImidazoleNa₂CO₃Acetonitrile801675-85
PyrroleK₂CO₃Acetone562470-80
BenzimidazoleEt₃NDMF701482-92

Mandatory Visualization

Experimental Workflow

experimental_workflow Experimental Workflow for N-Alkylation start Start reagents 1. Reagent Preparation - Amine/Heterocycle - this compound - Base - Solvent start->reagents reaction_setup 2. Reaction Setup - Combine reactants in flask reagents->reaction_setup reaction 3. Reaction - Stirring at specified temperature - Monitor by TLC reaction_setup->reaction workup 4. Work-up - Solvent removal - Aqueous extraction reaction->workup purification 5. Purification - Column Chromatography workup->purification characterization 6. Characterization - NMR, IR, MS purification->characterization end End (Pure N-alkylated product) characterization->end reaction_scheme General Reaction Scheme for N-Alkylation sub R¹R²NH (Amine/Heterocycle) reagent + ClCH₂CO₂Pr (this compound) conditions Base Solvent, Δ product R¹R²NCH₂CO₂Pr (N-alkylated Product) byproduct + Base·HCl sub_box->reagent_box + reagent_box->product_box Base Solvent, Δ

Propyl Chloroacetate: A Versatile Precursor for the Synthesis of Phenoxyalkanoic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl chloroacetate is a reactive chemical intermediate with significant potential in the synthesis of a variety of agrochemicals. Its utility stems from the presence of two key functional groups: an ester and a reactive chlorine atom. This combination allows for its incorporation into more complex molecules, particularly through nucleophilic substitution reactions. One of the most prominent applications of this compound and similar chloroacetate esters is in the production of phenoxyalkanoic acid herbicides. These herbicides are systemic and selectively control broadleaf weeds in various crops. This document provides detailed application notes and protocols for the synthesis of a representative phenoxyalkanoic acid herbicide using this compound as a key precursor.

Application in Herbicide Synthesis: Propyl 2,4-Dichlorophenoxyacetate

A prime example of the application of this compound in agrochemical synthesis is the preparation of propyl 2,4-dichlorophenoxyacetate, a derivative of the widely used herbicide 2,4-D. The synthesis involves the Williamson ether synthesis, where the sodium salt of a substituted phenol reacts with this compound to form the corresponding ether.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products A 2,4-Dichlorophenol D Sodium 2,4-Dichlorophenoxide A->D + NaOH B Sodium Hydroxide B->D C This compound E Propyl 2,4-Dichlorophenoxyacetate C->E D->E + this compound F Sodium Chloride E->F + NaCl

Caption: General reaction scheme for the synthesis of Propyl 2,4-Dichlorophenoxyacetate.

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound and its subsequent use in the preparation of a phenoxy herbicide.

Protocol 1: Synthesis of this compound

This protocol describes the esterification of chloroacetic acid with propanol.

Materials:

  • Chloroacetic acid

  • n-Propanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (10%)

  • Anhydrous sodium sulfate

  • Ethyl ether

  • Distillation apparatus

  • Separatory funnel

  • Reaction flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine chloroacetic acid (1.0 mol) and n-propanol (3.0 mol).

  • Slowly add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After cooling, transfer the mixture to a separatory funnel containing cold water (500 mL) and ethyl ether (200 mL).

  • Separate the organic layer and wash it sequentially with water, 10% sodium bicarbonate solution until neutral, and finally with water again.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the ethyl ether by distillation.

  • Purify the resulting crude this compound by vacuum distillation.

Protocol 2: Synthesis of Propyl 2,4-Dichlorophenoxyacetate

This protocol outlines the synthesis of the herbicide from 2,4-dichlorophenol and this compound.

Materials:

  • 2,4-Dichlorophenol

  • Sodium hydroxide

  • This compound

  • Acetone (solvent)

  • Reaction flask with reflux condenser and dropping funnel

  • Stirring apparatus

Procedure:

  • In a reaction flask, dissolve 2,4-dichlorophenol (1.0 mol) in acetone.

  • Slowly add a solution of sodium hydroxide (1.0 mol) in water to form the sodium 2,4-dichlorophenoxide salt.

  • Heat the mixture to reflux.

  • Add this compound (1.05 mol) dropwise to the refluxing mixture over a period of 1 hour.

  • Continue refluxing for an additional 3-4 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and filter to remove the precipitated sodium chloride.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting crude propyl 2,4-dichlorophenoxyacetate can be purified by vacuum distillation or recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its conversion to a phenoxy herbicide.

Table 1: Synthesis of this compound

ParameterValue
Molar Ratio (Chloroacetic Acid:Propanol)1:3
CatalystConcentrated H₂SO₄
Reaction Time4-6 hours
Reaction TemperatureReflux
Typical Yield80-90%
Boiling Point of this compound~164 °C

Table 2: Synthesis of Propyl 2,4-Dichlorophenoxyacetate

ParameterValue
Molar Ratio (2,4-Dichlorophenol:this compound)1:1.05
SolventAcetone
Reaction Time4-5 hours
Reaction TemperatureReflux
Typical Yield85-95%

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the logical workflow from starting materials to the final agrochemical product.

G cluster_0 Raw Materials cluster_1 Synthesis of Precursor cluster_2 Synthesis of Active Ingredient cluster_3 Final Product Chloroacetic Acid Chloroacetic Acid Esterification Esterification Chloroacetic Acid->Esterification n-Propanol n-Propanol n-Propanol->Esterification 2,4-Dichlorophenol 2,4-Dichlorophenol Williamson Ether Synthesis Williamson Ether Synthesis 2,4-Dichlorophenol->Williamson Ether Synthesis Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Williamson Ether Synthesis This compound This compound Esterification->this compound Purification (Distillation) Purification (Distillation) This compound->Purification (Distillation) Purification (Distillation)->Williamson Ether Synthesis Crude Propyl 2,4-D Crude Propyl 2,4-D Williamson Ether Synthesis->Crude Propyl 2,4-D Purification Purification Crude Propyl 2,4-D->Purification Propyl 2,4-D Herbicide Propyl 2,4-D Herbicide Purification->Propyl 2,4-D Herbicide

Caption: Workflow for the synthesis of a phenoxy herbicide using this compound.

This compound serves as a valuable and versatile precursor in the synthesis of agrochemicals, particularly phenoxyalkanoic acid herbicides. The straightforward and high-yielding nature of the Williamson ether synthesis makes this an attractive route for the industrial production of these important compounds. The protocols and data presented provide a solid foundation for researchers and professionals in the field of agrochemical development.

Synthesis of Novel Esters Using Propyl Chloroacetate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, propyl chloroacetate serves as a versatile building block in the synthesis of a diverse array of novel esters with potential therapeutic applications. Its reactivity allows for the introduction of an ester functionality alongside a reactive chloride, paving the way for the construction of complex molecules, including cyanoacrylates and various heterocyclic compounds.

This document provides detailed application notes and experimental protocols for the synthesis of novel esters derived from this compound. The methodologies outlined below focus on two key synthetic pathways: the Knoevenagel condensation for the preparation of substituted cyanoacrylates and the synthesis of bioactive heterocyclic compounds.

I. Synthesis of Novel Propyl 2-cyano-3-arylpropenoates via Knoevenagel Condensation

A prominent application of this compound is in the synthesis of propyl cyanoacetate, a key intermediate for the Knoevenagel condensation. This reaction facilitates the formation of a new carbon-carbon double bond and is instrumental in generating a library of substituted propyl 2-cyano-3-arylpropenoates, analogs of which have shown promising anticancer activity.

The overall synthetic workflow can be visualized as a two-step process:

G cluster_0 Step 1: Synthesis of Propyl Cyanoacetate cluster_1 Step 2: Knoevenagel Condensation This compound This compound Propyl Cyanoacetate Propyl Cyanoacetate This compound->Propyl Cyanoacetate Nucleophilic Substitution NaCN Sodium Cyanide (NaCN) NaCN->Propyl Cyanoacetate Propyl 2-cyano-3-arylpropenoate Novel Propyl 2-cyano-3-arylpropenoate Propyl Cyanoacetate->Propyl 2-cyano-3-arylpropenoate Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Propyl 2-cyano-3-arylpropenoate Base Catalyst Base Catalyst (e.g., Piperidine, DBU) Base Catalyst->Propyl 2-cyano-3-arylpropenoate Condensation

Caption: Synthetic workflow for novel propyl 2-cyano-3-arylpropenoates.

Experimental Protocols

Protocol 1: Synthesis of Propyl Cyanoacetate from this compound

This procedure outlines the nucleophilic substitution reaction to form propyl cyanoacetate.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Reagents: Charge the flask with sodium cyanide in a suitable solvent such as dimethylformamide (DMF).

  • Reaction Execution: Slowly add this compound to the stirred suspension of sodium cyanide at room temperature.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Knoevenagel Condensation for Propyl 2-cyano-3-arylpropenoates

This protocol describes the condensation of propyl cyanoacetate with an aromatic aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve propyl cyanoacetate and the desired aromatic aldehyde in a suitable solvent (e.g., ethanol, hexane).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.[2] The reaction progress can be monitored by TLC.

  • Product Isolation: Upon completion, the product may precipitate out of the solution. If not, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure propyl 2-cyano-3-arylpropenoate.

Data Presentation

The following table summarizes representative yields for the Knoevenagel condensation of cyanoacetate esters with various aromatic aldehydes, adapted from literature for propyl derivatives.

EntryAromatic AldehydeCatalystSolventReaction Time (h)Yield (%)
1BenzaldehydeDBU/H₂OWater0.5~95
24-ChlorobenzaldehydeDIPEAcHexane3-6>90
34-MethoxybenzaldehydeDABCO/[HyEtPy]Cl-H₂O[HyEtPy]Cl-H₂O0.25~99
42-NitrobenzaldehydeDBU/H₂OWater0.5~96

II. Synthesis of Novel Heterocyclic Esters

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activities. The reactive chloro group allows for cyclization reactions with appropriate nucleophiles. An example is the synthesis of pyridone derivatives.

The general workflow involves the reaction of a precursor with this compound followed by subsequent reactions to form the final heterocyclic product.

G Starting Material Heterocyclic Precursor (e.g., 3-cyanopyridone derivative) Intermediate Ester Intermediate Propyl Ester Starting Material->Intermediate Ester Alkylation This compound This compound This compound->Intermediate Ester Final Product Novel Heterocyclic Product Intermediate Ester->Final Product Cyclization/ Further Reaction Nucleophile Nitrogenous Nucleophile (e.g., Hydrazine Hydrate) Nucleophile->Final Product

Caption: General workflow for synthesizing heterocyclic compounds.

Experimental Protocol

Protocol 3: Synthesis of Propyl 2-(3-cyano-4,6-diarylpyridin-2-yloxy)acetate Derivatives

This protocol is adapted from a similar synthesis using ethyl chloroacetate and outlines the O-alkylation of a pyridone derivative.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the 3-cyano pyridone derivative, anhydrous potassium carbonate, and this compound in dry acetone.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts and evaporate the solvent from the filtrate.

  • Purification: Purify the resulting crude product by recrystallization from a suitable solvent like ethanol to yield the desired propyl ester.

Data Presentation

The following table presents representative data for the synthesis of related heterocyclic esters, highlighting the expected outcomes for propyl derivatives.

EntryStarting MaterialReagentBaseSolventReaction Time (h)Yield (%)
13-Cyano-4,6-diaryl-2-pyridoneEthyl ChloroacetateK₂CO₃Acetone10~96
22-MercaptobenzothiazoleEthyl ChloroacetateTriethylamineDMF14~87

These protocols and data serve as a foundational guide for the synthesis and exploration of novel esters derived from this compound. The versatility of this starting material opens avenues for the development of new chemical entities with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.

References

Application Notes and Protocols: Propyl Chloroacetate in the Preparation of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of corrosion inhibitors derived from propyl chloroacetate. The protocols detailed below are intended to guide researchers in the development and characterization of novel quaternary ammonium salts for the protection of metallic assets in corrosive environments.

Introduction

Corrosion is a significant challenge across numerous industries, leading to structural degradation and substantial economic losses. Organic corrosion inhibitors, particularly quaternary ammonium salts, are widely employed to mitigate corrosion of metals such as steel in acidic media. These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. This compound serves as a versatile precursor for the synthesis of such inhibitors due to the reactive chlorine atom that facilitates quaternization reactions with various tertiary amines. The resulting cationic surfactants exhibit excellent corrosion inhibition properties.

Synthesis of Quaternary Ammonium-Based Corrosion Inhibitors from this compound

The synthesis of quaternary ammonium salt corrosion inhibitors from this compound typically involves a nucleophilic substitution reaction with a tertiary amine. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the carbon atom bonded to the chlorine atom in this compound, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. This reaction results in the formation of a quaternary ammonium salt.

A general reaction scheme is as follows:

This compound + Tertiary Amine → Propyl-(N,N,N-trialkyl)ammonium Chloroacetate

Experimental Protocol: Synthesis of a Representative Quaternary Ammonium Salt

This protocol describes the synthesis of a model corrosion inhibitor, N-propyl-N,N,N-triethylammonium chloroacetate, by reacting this compound with triethylamine.

Materials:

  • This compound (Reagent grade)

  • Triethylamine (Reagent grade)

  • Acetone (Anhydrous)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetone.

  • Slowly add triethylamine (1.1 equivalents) to the solution while stirring continuously at room temperature.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure quaternary ammonium salt.

  • Dry the purified product under vacuum and characterize using spectroscopic methods such as FT-IR and NMR.

Performance Evaluation of Corrosion Inhibitors

The effectiveness of the synthesized corrosion inhibitors is evaluated using various electrochemical and gravimetric techniques.

Experimental Protocol: Weight Loss Measurement

Materials:

  • Mild steel coupons of known dimensions and weight

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • Synthesized corrosion inhibitor

  • Water bath or thermostat

  • Analytical balance

Procedure:

  • Prepare mild steel coupons by polishing with different grades of emery paper, followed by degreasing with acetone, washing with distilled water, and drying.

  • Accurately weigh the prepared coupons using an analytical balance.

  • Prepare solutions of 1 M HCl containing various concentrations of the synthesized corrosion inhibitor (e.g., 50, 100, 200, 500 ppm). A blank solution of 1 M HCl without the inhibitor is also required.

  • Immerse the pre-weighed coupons in the respective test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C).

  • After the immersion period, retrieve the coupons, wash them with distilled water and acetone, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × ΔW) / (D × A × T)

      • Where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Experimental Protocol: Potentiodynamic Polarization (PDP)

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)

  • 1 M HCl solution with and without various concentrations of the inhibitor

Procedure:

  • Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode in the test solution.

  • Allow the system to stabilize for approximately 30 minutes to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Extract corrosion parameters such as corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc) from the resulting Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

      • Where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as in PDP)

  • 1 M HCl solution with and without various concentrations of the inhibitor

Procedure:

  • Set up the electrochemical cell as described in the PDP protocol and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

      • Where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Data Presentation

The following tables summarize representative quantitative data for corrosion inhibitors analogous to those synthesized from this compound, demonstrating their effectiveness under various conditions.

Table 1: Inhibition Efficiency of Quaternary Ammonium Salts on Mild Steel in 1 M HCl at 25°C (from Weight Loss)

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)12.5-
502.877.6
1001.588.0
2000.893.6
5000.496.8

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with and without Inhibitor at 25°C

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-48055075120-
200-465457011591.8

Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with and without Inhibitor at 25°C

Inhibitor Concentration (ppm)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
2008505094.1

Visualizations

Synthesis of Quaternary Ammonium Salt

Synthesis propyl_chloroacetate This compound quaternary_salt Quaternary Ammonium Salt (Corrosion Inhibitor) propyl_chloroacetate->quaternary_salt + Tertiary Amine tertiary_amine Tertiary Amine

Caption: General synthesis of a quaternary ammonium salt corrosion inhibitor.

Mechanism of Corrosion Inhibition

InhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_film Protective Film Formation inhibitor Quaternary Ammonium Cation (R4N+) metal_surface Metal Surface (e.g., Steel) inhibitor->metal_surface Adsorption anions Anions (Cl-) anions->metal_surface Adsorption barrier Barrier to Corrosive Species

Caption: Adsorption and protective film formation mechanism.

Experimental Workflow for Corrosion Inhibition Evaluation

ExperimentalWorkflow cluster_tests Corrosion Tests start Synthesized Corrosion Inhibitor prepare_solutions Prepare Test Solutions (Acid + Inhibitor at various concentrations) start->prepare_solutions weight_loss Weight Loss Measurement prepare_solutions->weight_loss pdp Potentiodynamic Polarization (PDP) prepare_solutions->pdp eis Electrochemical Impedance Spectroscopy (EIS) prepare_solutions->eis prepare_coupons Prepare & Weigh Metal Coupons prepare_coupons->weight_loss analyze_data Data Analysis (Calculate IE%, Corrosion Rate, etc.) weight_loss->analyze_data pdp->analyze_data eis->analyze_data conclusion Evaluate Inhibitor Performance analyze_data->conclusion

Caption: Workflow for evaluating corrosion inhibitor performance.

Application of Propyl Chloroacetate in Dye and Pigment Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl chloroacetate, a carboxylic acid ester, serves as a versatile reagent in organic synthesis. While its application in the pharmaceutical and fragrance industries is well-documented, its utility in the synthesis of dyes and pigments is an area of increasing interest. This document provides detailed application notes and protocols for the use of this compound as an alkylating agent in the manufacturing of dye and pigment intermediates. The primary application lies in the introduction of a propoxycarbonylmethyl group (-CH₂COOCH₂CH₂CH₃) onto chromophoric systems, which can be used to modify the solubility, lightfastness, and binding affinity of the final colorant.

This compound is a colorless liquid with a characteristic fruity odor. Its reactivity is centered around the electrophilic carbon atom of the chloromethyl group, making it an effective reagent for the N-alkylation, O-alkylation, and C-alkylation of various dye precursors. The choice of propyl ester over the more common methyl or ethyl esters can offer advantages in terms of the final properties of the dye, such as increased hydrophobicity.

Physicochemical and Safety Data of this compound

A summary of the key physical, chemical, and safety information for this compound is provided below for easy reference during experimental planning.

PropertyValueReference
Molecular Formula C₅H₉ClO₂[1]
Molecular Weight 136.58 g/mol [1]
CAS Number 5396-24-7[1]
Appearance Colorless liquid
Boiling Point 164 °C at 760 mmHg
Density 1.084 g/cm³
Solubility Slightly soluble in water
Safety Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage

Application in Dye Intermediate Synthesis: N-Alkylation of Anilines

One of the primary applications of this compound in dye manufacturing is the N-alkylation of substituted anilines to produce key intermediates. These intermediates can then be diazotized and coupled with other aromatic compounds to form azo dyes. The introduction of the propoxycarbonylmethyl group can enhance the dye's affinity for synthetic fibers like polyester.

A representative example is the synthesis of N-(propoxycarbonylmethyl)-3-aminoacetanilide, a precursor for disperse dyes. While a direct protocol using this compound is not extensively published, a reliable synthetic route can be adapted from methods using methyl chloroacetate, as described in patent literature[2].

Experimental Protocol: Synthesis of N-(propoxycarbonylmethyl)-3-aminoacetanilide

This protocol is an adapted procedure based on the N-alkylation of anilines using chloroacetate esters[2].

Materials:

  • 3-Aminoacetanilide

  • This compound

  • Sodium carbonate (anhydrous)

  • Sodium bromide

  • Toluene

  • Glacial acetic acid

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Mechanical stirrer

  • Heating mantle

  • Thermometer

  • Separatory funnel

Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add 3-aminoacetanilide (0.50 mol), toluene (100.0 g), anhydrous sodium carbonate (0.63 mol), and sodium bromide (0.075 mol).

  • Stir the mixture to create a uniform slurry.

  • Add this compound (1.50 mol) to the flask.

  • Slowly heat the reaction mixture to 110-115 °C and maintain reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Once the reaction is complete, cool the mixture to 40 °C.

  • Add glacial acetic acid (250 g) to the reaction mixture. This will result in an esterifying liquid containing the desired product.

  • The resulting solution of the dye intermediate can be used directly in subsequent diazotization and coupling reactions.

Yield and Purity:

Based on analogous reactions with methyl chloroacetate, the expected yield of the N-alkylated product is typically high.

ParameterExpected ValueReference
Yield ~90-95%[2]
Purity (HPLC) >95%[2]

Application in Pigment Synthesis: Modification of Vat Dyes

This compound can also be employed in the synthesis and modification of vat dyes. For instance, in the synthesis of indigo derivatives, chloroacetic acid is used to introduce a glycine moiety[3]. This compound can be used as a more reactive alternative to chloroacetic acid in a base-catalyzed nucleophilic substitution reaction.

Conceptual Experimental Protocol: Synthesis of a 5,5',7,7'-Tetranitroindigo Precursor

This conceptual protocol illustrates how this compound could be used in the synthesis of a precursor for a substituted indigo dye, based on the established synthesis using chloroacetic acid[3].

Materials:

  • 2,4-Dinitroaniline

  • This compound

  • Potassium carbonate (anhydrous)

  • Nitrobenzene (solvent)

Equipment:

  • High-temperature reaction flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

Procedure:

  • In a reaction flask, dissolve 2,4-dinitroaniline (1 part by weight) in nitrobenzene.

  • Add anhydrous potassium carbonate (1.5 parts by weight) to the solution.

  • While stirring, add this compound (1.2 parts by weight) dropwise.

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours.

  • Monitor the formation of the intermediate, N-(propoxycarbonylmethyl)-2,4-dinitroaniline, by TLC.

  • Upon completion, the reaction mixture would be worked up to isolate the intermediate, which can then be subjected to intramolecular cyclization to form the indigo core structure.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformation and a general experimental workflow.

G cluster_reaction N-Alkylation of 3-Aminoacetanilide Reactant1 3-Aminoacetanilide Reagents Na₂CO₃, NaBr Toluene, 110-115 °C Reactant1->Reagents Reactant2 This compound Reactant2->Reagents Product N-(propoxycarbonylmethyl)- 3-aminoacetanilide Reagents->Product

Caption: N-Alkylation reaction pathway.

G Start Start: Charge Reactants Reaction Heat to Reflux (110-115 °C) Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool and Add Acetic Acid Monitor->Workup Complete Product Product: Dye Intermediate Solution Workup->Product

Caption: General experimental workflow.

Conclusion

This compound is a valuable reagent for the synthesis of dye and pigment intermediates, primarily through N-alkylation reactions. Its use allows for the introduction of the propoxycarbonylmethyl group, which can favorably modify the properties of the final colorant. While direct, published protocols for its use are not abundant, established procedures for other chloroacetate esters can be readily adapted. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the application of this compound in the development of novel dyes and pigments. Careful consideration of its reactivity and safety profile is essential for its successful and safe implementation in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propyl Chloroacetate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for propyl chloroacetate alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of active methylene compounds with this compound.

Q1: Why is my reaction yield low?

Low yields can result from several factors. A systematic approach to troubleshooting is recommended. First, ensure all reagents are pure and dry, as moisture can consume the base and hydrolyze the ester. Next, consider the reaction parameters outlined in the table below.

IssuePotential CauseRecommended Action
Low Conversion Insufficiently strong baseFor substrates with higher pKa, consider a stronger base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).
Reaction temperature too lowGradually increase the reaction temperature. For less reactive substrates, refluxing may be necessary.
Short reaction timeMonitor the reaction progress using TLC or GC. Extend the reaction time until the starting material is consumed.
Side Product Formation DialkylationUse a slight excess of the active methylene compound relative to this compound. Add the alkylating agent slowly to the reaction mixture.
O-alkylationThis is less common with chloroacetates but can occur. Using a less polar, aprotic solvent may favor C-alkylation.
Hydrolysis of esterEnsure anhydrous conditions. Use a non-aqueous workup if possible.

A logical workflow for troubleshooting low yield is as follows:

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant amounts of dialkylated product. How can I improve the selectivity for mono-alkylation?

The formation of dialkylated products is a common issue, especially with highly reactive methylene compounds. The monoalkylated product is often more acidic and readily deprotonated and alkylated a second time.

To favor mono-alkylation:

  • Stoichiometry: Use an excess of the active methylene compound. A 1.5 to 2-fold excess is a good starting point.

  • Slow Addition: Add the this compound dropwise to the reaction mixture containing the deprotonated active methylene compound. This keeps the concentration of the alkylating agent low and favors reaction with the more abundant starting material.

  • Base Selection: A weaker base that does not fully deprotonate the monoalkylated product can sometimes improve selectivity.

Q3: My reaction is very slow or does not go to completion. What can I do?

For sluggish reactions, consider the following:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the rate of an SN2 reaction.

  • Catalyst: The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction by in-situ formation of the more reactive propyl iodoacetate (Finkelstein reaction).

  • Phase-Transfer Catalysis: For reactions involving a solid base (like K2CO3) and an organic solvent, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can dramatically improve the reaction rate by transporting the enolate into the organic phase.

The following diagram illustrates the principle of phase-transfer catalysis in this context:

Phase_Transfer_Catalysis cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Base Base (e.g., K₂CO₃) Enolate Enolate Anion Base->Enolate Deprotonation PTC_Enolate [Q⁺Enolate⁻] Enolate->PTC_Enolate Ion Exchange PropylChloroacetate This compound Product Alkylated Product PropylChloroacetate->Product PTC Q⁺X⁻ (PTC) Product->PTC Regenerates PTC PTC_Enolate->PropylChloroacetate Alkylation

Caption: Mechanism of Phase-Transfer Catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases and solvents for this compound alkylation?

Commonly used bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium ethoxide (NaOEt). The choice of base depends on the acidity of the active methylene compound.

The most frequently used solvents are aprotic polar solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetone.

Q2: How does the choice of base and solvent affect the reaction?

  • Base Strength: A base should be strong enough to deprotonate the active methylene compound to a sufficient extent. For less acidic substrates, a stronger base like NaH is necessary. For more acidic compounds like β-ketoesters, a weaker base like K2CO3 can be effective and may reduce side reactions.

  • Solvent Polarity: Polar aprotic solvents are generally preferred as they can dissolve the enolate and do not interfere with the SN2 reaction.

Q3: Is C-alkylation always favored over O-alkylation?

For the alkylation of enolates, there is a competition between C-alkylation and O-alkylation. Generally, C-alkylation is favored, especially with "soft" electrophiles like alkyl halides. This compound is considered a relatively soft electrophile, and thus C-alkylation is the expected major pathway.

Q4: Can I use propyl bromoacetate or iodoacetate instead?

Yes. The reactivity of the alkylating agent follows the trend I > Br > Cl. Propyl bromoacetate and propyl iodoacetate will be more reactive than this compound. If you are experiencing low reactivity with the chloro-compound, switching to the bromo- or iodo-analogue is a viable strategy. However, these reagents are also more expensive and may be less stable.

Data on Reaction Conditions

The following table summarizes various reaction conditions for the alkylation of active methylene compounds. While specific examples with this compound are limited in the literature, the data for analogous alkylating agents provides a strong basis for optimization.

SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
Diethyl Malonaten-Propyl Bromidenano-K2CO3N/A6585.2
Diethyl Malonate1-Bromo-3-chloropropanenano-K2CO3N/A6587.5
Diethyl Malonate1-Bromo-3-chloropropaneNaOEtEthanolReflux60.2
Phenylacetonitrilen-Propyl Bromidenano-K2CO3N/A6589.3

Experimental Protocols

General Protocol for Alkylation using Sodium Hydride in THF

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe.

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the active methylene compound (1.0 equivalent) dropwise.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add this compound (1.0-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). Gentle heating may be required for less reactive substrates.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

General Protocol for Alkylation using Potassium Carbonate in Acetone

  • Preparation: To a round-bottom flask, add the active methylene compound (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and acetone.

  • Catalyst (Optional): For enhanced reactivity, add a catalytic amount of potassium iodide (0.1 equivalents) or a phase-transfer catalyst such as tetrabutylammonium bromide (0.05-0.1 equivalents).

  • Alkylation: Add this compound (1.0-1.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and stir vigorously until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or distillation.

Troubleshooting low yield in propyl chloroacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of propyl chloroacetate. The information is presented in a question-and-answer format to directly address common issues encountered during this esterification reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

Low yields in the Fischer esterification of chloroacetic acid with propanol are typically due to the reversible nature of the reaction.[1][2] The primary factors that can negatively impact your yield include:

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (chloroacetic acid and propanol), reducing the ester yield.[1] It is crucial to use anhydrous reagents and conditions.

  • Incomplete Reaction: The reaction may not have reached completion. Factors influencing this include insufficient reaction time, suboptimal temperature, or an ineffective catalyst.[3]

  • Suboptimal Reactant Ratio: The molar ratio of propanol to chloroacetic acid can significantly affect the equilibrium position. Using a large excess of the alcohol can help drive the reaction towards the product.[2][4]

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[5]

Q2: How can I drive the reaction equilibrium towards the formation of this compound?

To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using Excess Reactant: Employing a large excess of propanol is a common strategy to push the equilibrium towards the formation of the ester.[2][4]

  • Removing Water: The continuous removal of water as it is formed is a highly effective method. This can be done by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water azeotropically.[2]

    • Drying Agents: Adding a drying agent to the reaction mixture, such as anhydrous salts or molecular sieves, can sequester the water formed.[2]

    • Dehydrating Catalyst: Using concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.[6]

Q3: What are the optimal reaction time and temperature for this synthesis?

The optimal reaction time and temperature are interdependent and can influence the reaction rate and the formation of byproducts.[3]

  • Temperature: Fischer esterifications are typically conducted at reflux temperatures to maintain a consistent reaction rate.[6] For the synthesis of this compound, this would be around the boiling point of propanol (97 °C), although some procedures for similar esters suggest temperatures between 80-110 °C.[7][8] Excessively high temperatures can lead to the decomposition of the product or reactants.[3]

  • Reaction Time: The reaction is generally slow, and typical reaction times can range from 1 to 10 hours.[2] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine when the reaction has reached completion.

Q4: I suspect side reactions are occurring. What are the likely byproducts?

While the primary reaction is the esterification, other reactions can occur, leading to the formation of impurities and a reduction in the desired product's yield.

  • Ether Formation: Under strong acidic conditions and at elevated temperatures, propanol can undergo dehydration to form dipropyl ether.

  • Decomposition: Chloroacetic acid and its ester can be unstable at high temperatures for prolonged periods, potentially leading to decomposition products.

  • Reactions with Impurities: If the starting materials are not pure, impurities can lead to a variety of side products.

Q5: My crude product appears impure after work-up. What are the best purification practices?

Proper work-up and purification are critical for obtaining a high-purity product and minimizing losses.

  • Neutralization: After the reaction, the excess acid catalyst must be neutralized. This is typically done by washing the organic layer with a weak base solution, such as saturated sodium bicarbonate, until the effervescence ceases.[5] Be cautious during this step, as vigorous gas evolution can occur.

  • Washing: Washing with water or brine helps to remove any remaining water-soluble impurities and salts.

  • Drying: The organic layer should be thoroughly dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate before the final solvent removal.

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying the final product and separating it from any remaining starting materials or high-boiling point impurities.

Data Presentation

Table 1: Influence of Reaction Parameters on Chloroacetate Ester Yield

Carboxylic AcidAlcoholCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Yield (%)Reference
Chloroacetic AcidIsopropanolZinc Methanesulfonate1.1:185-902.596.2[7]
Chloroacetic Acid1-ButanolSulfuric AcidExcess100-1204-6Not specified[9]
Acetic AcidEthanolSulfuric AcidExcessReflux (~78)Not specified~60-70[8]
Chloroacetic AcidMethanolCalcium Chloride TetrahydrateNot specified80298.1Not specified
Chloroacetic AcidEthanolCation Exchange ResinNot specifiedNot specifiedNot specified98.9[10]

Note: This table includes data from the synthesis of similar chloroacetate esters to provide a comparative overview of reaction conditions and expected yields.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

Materials:

  • Chloroacetic acid

  • 1-Propanol

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine chloroacetic acid and a 3 to 5-fold molar excess of 1-propanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol% relative to the carboxylic acid) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.

  • Washing:

    • Wash the organic layer with water to remove the excess propanol and some sulfuric acid.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid. Continue washing until no more CO2 gas evolves.

    • Wash the organic layer with brine to remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of this compound check_reaction Check Reaction Conditions start->check_reaction check_workup Check Work-up & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Side Reactions? check_reaction->side_reactions loss_during_workup Losses During Work-up? check_workup->loss_during_workup optimize_time_temp Increase Reaction Time / Optimize Temperature incomplete_reaction->optimize_time_temp Yes use_excess_alcohol Use Larger Excess of Propanol incomplete_reaction->use_excess_alcohol Yes remove_water Actively Remove Water (e.g., Dean-Stark) incomplete_reaction->remove_water Yes check_catalyst Check Catalyst Activity / Amount incomplete_reaction->check_catalyst Yes check_purity Check Reactant Purity side_reactions->check_purity Yes optimize_purification Optimize Purification (e.g., Distillation) side_reactions->optimize_purification Yes careful_washing Careful Neutralization & Washing loss_during_workup->careful_washing Yes thorough_drying Ensure Thorough Drying of Organic Layer loss_during_workup->thorough_drying Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Propyl_Chloroacetate_Synthesis cluster_reactants Reactants cluster_products Products cluster_side_products Potential Side Products chloroacetic_acid Chloroacetic Acid (ClCH2COOH) catalyst H2SO4 (catalyst) Heat (Reflux) chloroacetic_acid->catalyst propanol 1-Propanol (CH3CH2CH2OH) dipropyl_ether Dipropyl Ether (CH3CH2CH2OCH2CH2CH3) propanol->dipropyl_ether Dehydration (side reaction) propanol->catalyst propyl_chloroacetate This compound (ClCH2COOCH2CH2CH3) water Water (H2O) catalyst->propyl_chloroacetate Fischer Esterification catalyst->water

Caption: Reaction scheme for the synthesis of this compound.

References

Technical Support Center: Propyl Chloroacetate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propyl Chloroacetate Chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in nucleophilic substitution reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and mitigate common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary desired reactions of this compound in nucle ophilic substitution?

This compound is an excellent substrate for S(_N)2 reactions, where a nucleophile displaces the chloride ion. A prominent example is the Williamson ether synthesis, used to form aryl propyl ethers, which are valuable intermediates in pharmaceuticals and other fine chemicals.[1][2]

Q2: What are the main side reactions to be aware of when using this compound?

The primary competing side reactions are:

  • Hydrolysis: The ester group of this compound can be hydrolyzed under either acidic or, more rapidly, basic conditions to yield chloroacetic acid and propanol.

  • Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of propyl acrylate.

  • Self-condensation (Claisen Condensation): Under strongly basic conditions, esters with α-hydrogens, like this compound, can undergo self-condensation to form a β-keto ester.[3]

Q3: How can I minimize these side reactions?

Minimizing side reactions involves careful control of reaction conditions:

  • To minimize hydrolysis: Use anhydrous (dry) solvents and reagents. If a basic catalyst is required, choose a non-hydroxide base where possible.

  • To minimize elimination: Use a less sterically hindered base and a lower reaction temperature. Primary alkyl halides like this compound are less prone to elimination than secondary or tertiary halides.[4]

  • To minimize self-condensation: Use a moderate base and control the temperature. Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of substitution product 1. Competing hydrolysis: Presence of water in reagents or solvent. 2. Competing elimination: Base is too strong or sterically hindered; reaction temperature is too high. 3. Low reactivity: Nucleophile is too weak; leaving group is not sufficiently activated.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, dry reagents. 2. Switch to a weaker, less hindered base (e.g., K₂CO₃ instead of NaH). Lower the reaction temperature. 3. Consider using a more reactive halide (e.g., propyl bromoacetate) or adding a catalytic amount of sodium iodide (Finkelstein reaction) to in-situ generate the more reactive iodoacetate.
Presence of significant amounts of propyl acrylate E2 elimination is favored. This is often due to the use of a strong, bulky base (e.g., potassium tert-butoxide) or high reaction temperatures.1. Use a weaker base such as an alkali metal carbonate. 2. Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are thus more sensitive to temperature increases.
Formation of chloroacetic acid and/or propanol Hydrolysis of the ester. This occurs in the presence of water, especially under basic or acidic conditions.1. Thoroughly dry all solvents and reagents. 2. If aqueous workup is necessary, perform it at a low temperature and quickly neutralize any acid or base.
Isolation of a high molecular weight byproduct Self-condensation (Claisen-type) reaction. This is promoted by strong bases.1. Use a weaker base. 2. Add the this compound to the reaction mixture dropwise to keep its concentration low. 3. Maintain a lower reaction temperature.

Data Presentation: Impact of Reaction Conditions

The following tables summarize the expected qualitative effects of different reaction parameters on the product distribution in the reaction of this compound with a nucleophile.

Table 1: Effect of Base Strength on Product Distribution

Base Nucleophilicity Basicity Substitution (S(_N)2) Product Elimination (E2) Product Hydrolysis Product
K₂CO₃ModerateModerateMajorMinorMinor (if anhydrous)
NaHHighHigh (non-nucleophilic)MajorMinorMinor (if anhydrous)
NaOEtHighHighMajor/MinorMajor/MinorPossible (if protic solvent)
t-BuOKModerateVery High (sterically hindered)MinorMajorMinor (if anhydrous)
NaOHHighHighMajor/MinorMinorMajor (in aqueous/protic media)

Table 2: Effect of Solvent on Reaction Outcome

Solvent Solvent Type Effect on S(_N)2 Effect on E2 Potential for Hydrolysis
AcetonePolar AproticFavorableFavorableLow
DMFPolar AproticHighly FavorableFavorableLow
AcetonitrilePolar AproticFavorableFavorableLow
EthanolPolar ProticLess FavorableFavorableModerate
WaterPolar ProticUnfavorablePossibleHigh

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of Propyl Phenyl Ether

This protocol details the synthesis of propyl phenyl ether from phenol and this compound.

Materials:

  • Phenol (9.41 g, 0.1 mol)

  • Sodium hydroxide (4.00 g, 0.1 mol)

  • This compound (13.66 g, 0.1 mol)

  • Anhydrous acetone (200 mL)

  • Potassium carbonate (anhydrous, 13.82 g, 0.1 mol)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol and sodium hydroxide in 100 mL of anhydrous acetone.

  • Add potassium carbonate to the solution.

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate flask, dissolve this compound in 100 mL of anhydrous acetone.

  • Add the this compound solution dropwise to the refluxing phenol mixture over a period of 1 hour.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in 150 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propyl phenyl ether.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction Pathways

G cluster_main Main Reaction Pathway (SN2) cluster_side Side Reactions cluster_hydrolysis Hydrolysis cluster_elimination Elimination (E2) This compound This compound Substitution Product Substitution Product This compound->Substitution Product + Nucleophile Nucleophile Nucleophile Propyl Chloroacetate_h This compound Hydrolysis Products Chloroacetic Acid + Propanol Propyl Chloroacetate_h->Hydrolysis Products + H2O (Base/Acid) Water Water Propyl Chloroacetate_e This compound Elimination Product Propyl Acrylate Propyl Chloroacetate_e->Elimination Product + Strong Base Strong Base Strong Base

Caption: Main and side reaction pathways for this compound.

Experimental Workflow

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup 1. Prepare reactants Reagent Addition Reagent Addition Reaction Setup->Reagent Addition 2. Add this compound Reflux Reflux Reagent Addition->Reflux 3. Heat Workup Workup Reflux->Workup 4. Quench & Extract Purification Purification Workup->Purification 5. Distillation Analysis Analysis Purification->Analysis 6. GC-MS, NMR End Product End Product Analysis->End Product

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting Logic

G Low Yield Low Yield Check Side Products Check Side Products Low Yield->Check Side Products Hydrolysis Hydrolysis Check Side Products->Hydrolysis Chloroacetic acid? Elimination Elimination Check Side Products->Elimination Propyl acrylate? Self-Condensation Self-Condensation Check Side Products->Self-Condensation High MW species? Dry Reagents Dry Reagents Hydrolysis->Dry Reagents Change Base/Temp Change Base/Temp Elimination->Change Base/Temp Change Base/Conc Change Base/Conc Self-Condensation->Change Base/Conc

Caption: Troubleshooting logic for low yield reactions.

References

Technical Support Center: Synthesis and Purification of Propyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized propyl chloroacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of chloroacetic acid with n-propanol.[1][2] Concentrated sulfuric acid is a commonly used catalyst.[1] The reaction is reversible, and to achieve a high yield, the equilibrium must be shifted towards the product.[2][3][4]

Q2: What are the primary impurities I might encounter in my synthesized this compound?

A2: The primary impurities typically include:

  • Unreacted chloroacetic acid: Due to the equilibrium nature of the Fischer esterification.

  • Unreacted n-propanol: Especially if used in excess.

  • Water: A byproduct of the esterification reaction.[3]

  • Dipropyl ether: Formed as a byproduct from the acid-catalyzed dehydration of n-propanol, particularly at higher temperatures.[5][6][7][8]

  • Residual acid catalyst: Such as sulfuric acid.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product spot. Gas Chromatography (GC) can also be used to quantify the conversion of reactants to the product over time.

Q4: What analytical methods are recommended for assessing the purity of the final product?

A4: The following analytical methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities and quantify the purity of the this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the this compound and identify any organic impurities present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group and the absence of the carboxylic acid hydroxyl group from the starting material.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield is a common issue in Fischer esterification due to the reversible nature of the reaction.

Possible Cause Recommended Solution Rationale
Equilibrium not shifted towards products Use a large excess of n-propanol (e.g., 3-5 equivalents or as the solvent).[3][9]According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.
Water present in the reaction mixture Remove water as it is formed using a Dean-Stark apparatus with an azeotropic solvent like toluene or cyclohexane.[3][10] Alternatively, add a drying agent like molecular sieves.[2]Removing a product (water) from the reaction mixture will shift the equilibrium towards the formation of the ester.[3]
Insufficient reaction time or temperature Increase the reflux time or reaction temperature. Monitor the reaction progress to determine the optimal time.Esterification is a relatively slow reaction, and sufficient time and temperature are needed to reach equilibrium or drive the reaction to completion.
Ineffective catalyst Ensure the acid catalyst (e.g., sulfuric acid) is concentrated and not hydrated. Consider using an alternative strong acid catalyst like p-toluenesulfonic acid.A strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.[4]
Issue 2: Discoloration of the Final Product (Yellow or Brown Hue)

The final product may exhibit a yellow or brown color due to the presence of impurities.

Possible Cause Recommended Solution Rationale
Side reactions at high temperatures Lower the reaction temperature. While this may slow down the reaction, it can prevent the formation of colored byproducts.High temperatures can lead to decomposition or side reactions of the starting materials or product, which can generate colored impurities.[11]
Impurities in starting materials Use purified starting materials. Chloroacetic acid can sometimes contain impurities that lead to color formation.Impurities in the reactants can undergo side reactions under acidic and heated conditions, leading to colored products.
Oxidation of impurities During the workup, wash the organic layer with a dilute solution of a reducing agent, such as sodium bisulfite.[12]Colored impurities are often the result of oxidation. A reducing agent can convert these colored species back to colorless compounds.[12]
Residual colored impurities after initial purification Treat the crude product with activated charcoal followed by filtration before the final distillation.[13]Activated charcoal has a high surface area and can adsorb colored organic impurities.[13]

Data Presentation

The following tables summarize how different experimental parameters can influence the yield of chloroacetate esters.

Table 1: Effect of Molar Ratio of Alcohol to Chloroacetic Acid on Ester Yield

Molar Ratio (Alcohol:Acid)Typical Yield (%)Reference
1.1:196.2% (for isothis compound)[10][14]
1.2:188.7% (for isothis compound)[10]
Large Excess (Alcohol as solvent)>95%[3][9]

Table 2: Comparison of Catalysts for Chloroacetate Esterification

CatalystTypical Reaction ConditionsTypical Yield (%)Reference
Sulfuric AcidReflux, 6 hours~92% (for this compound)[15]
Zinc Methanesulfonate85-90°C, 2.5 hours96.2% (for isothis compound)[10][14]
Amberlyst-15 (ion-exchange resin)130°C, 5 hours>98% (for butyl chloroacetate)[16]
p-Toluenesulfonic acid (PTSA)Comparable to H₂SO₄High[17]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Chloroacetic acid

  • n-Propanol

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chloroacetic acid and a 3 to 5-fold molar excess of n-propanol.

  • Slowly and carefully add concentrated sulfuric acid (approximately 1-2% by mole relative to the chloroacetic acid) to the mixture while stirring.

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (carefully, to neutralize the acid; CO₂ evolution will occur) until the aqueous layer is basic.

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Purity Assessment by GC-MS
  • Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Use a suitable GC column (e.g., a nonpolar or medium-polarity column) and a temperature program that allows for the separation of the product from potential impurities like n-propanol and dipropyl ether.

  • Analyze the resulting chromatogram to determine the retention times and relative peak areas of the components.

  • Analyze the mass spectrum of each peak to identify the compounds. Compare the mass spectrum of the main peak with a library spectrum of this compound to confirm its identity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis s1 Combine Chloroacetic Acid and n-Propanol s2 Add Sulfuric Acid Catalyst s1->s2 s3 Reflux for 4-6 hours s2->s3 w1 Cool to Room Temperature s3->w1 w2 Dilute with Diethyl Ether w1->w2 w3 Wash with NaHCO₃ Solution w2->w3 w4 Wash with Brine w3->w4 w5 Dry with Anhydrous MgSO₄ w4->w5 p1 Filter Drying Agent w5->p1 p2 Rotary Evaporation p1->p2 p3 Fractional Distillation p2->p3 p4 Purity Analysis (GC-MS, NMR) p3->p4 troubleshooting_guide start Problem with Synthesis issue What is the primary issue? start->issue low_yield Low Yield issue->low_yield Low Yield discoloration Product Discoloration issue->discoloration Discoloration ly_q1 Was water removed during the reaction? low_yield->ly_q1 dc_q1 Was the reaction temperature too high? discoloration->dc_q1 ly_a1_no Use Dean-Stark trap or molecular sieves. ly_q1->ly_a1_no No ly_q2 Was an excess of n-propanol used? ly_q1->ly_q2 Yes ly_a1_no->ly_q2 ly_a2_no Increase molar ratio of alcohol to acid. ly_q2->ly_a2_no No ly_q3 Was the reaction time sufficient? ly_q2->ly_q3 Yes ly_a2_no->ly_q3 ly_a3_no Increase reflux time and monitor by TLC/GC. ly_q3->ly_a3_no No ly_end Review catalyst activity and starting material purity. ly_q3->ly_end Yes ly_a3_no->ly_end dc_a1_yes Lower the reaction temperature. dc_q1->dc_a1_yes Yes dc_q2 Are starting materials pure? dc_q1->dc_q2 No dc_a1_yes->dc_q2 dc_a2_no Purify starting materials before use. dc_q2->dc_a2_no No dc_end Treat with activated charcoal or sodium bisulfite wash during work-up. dc_q2->dc_end Yes dc_a2_no->dc_end

References

Preventing hydrolysis of propyl chloroacetate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of propyl chloroacetate during chemical reactions.

Frequently Asked questions (FAQs)

Q1: What is this compound hydrolysis and why is it a significant issue?

A: this compound hydrolysis is the chemical breakdown of the ester into chloroacetic acid and propanol in the presence of water. This reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces impurities (chloroacetic acid and propanol) that can complicate the reaction workup and product purification.

Q2: Under what conditions is this compound most susceptible to hydrolysis?

A: this compound is susceptible to hydrolysis under both acidic and basic aqueous conditions. The rate of hydrolysis is significantly accelerated by the presence of strong acids (H⁺) or bases (OH⁻) and increases with higher temperatures.[1][2] Even in neutral water, a slow hydrolysis can occur, particularly at elevated temperatures.[3]

Q3: How can I detect if hydrolysis is occurring in my reaction?

A: The most common methods for detecting hydrolysis include:

  • Chromatography (TLC, GC, LC-MS): Appearance of a new spot/peak corresponding to chloroacetic acid or propanol.

  • NMR Spectroscopy: Emergence of characteristic peaks for chloroacetic acid and propanol in the crude reaction mixture spectrum.

  • pH Measurement: A decrease in the pH of the reaction mixture (if unbuffered) due to the formation of chloroacetic acid.

Q4: What are the primary strategies to prevent the hydrolysis of this compound?

A: The main strategies revolve around rigorously controlling the reaction environment:

  • Anhydrous Conditions: Using dry solvents, reagents, and inert atmospheres (like nitrogen or argon) to exclude moisture is the most direct method.

  • Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving an aqueous base and an organic substrate. The PTC catalyst transfers the nucleophile from the aqueous phase to the organic phase, allowing the reaction to occur in the organic solvent where the ester is protected from the bulk aqueous base.

  • Non-Aqueous Bases and Solvents: Employing organic bases (e.g., triethylamine, DIPEA) or anhydrous inorganic bases (e.g., potassium carbonate) in dry aprotic solvents (e.g., DMF, acetonitrile, THF).[4]

  • Temperature Control: Running reactions at the lowest feasible temperature to slow the rate of hydrolysis.

Data Presentation: Hydrolysis Rates of Analogous Esters

Table 1: Influence of pH on the Hydrolysis Rate of Ethyl Acetate at 25°C

pHDominant MechanismApproximate Half-Life
1Acid-Catalyzed~110 days
4-5Neutral~2 years
7Neutral~2 years
10Base-Catalyzed~15 days
13Base-Catalyzed~3.5 hours

Data extrapolated and generalized from various sources for illustrative purposes.[5][6]

Table 2: Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Alkyl Acetates at 25°C

EsterRate Constant, k (M⁻¹s⁻¹)
Methyl acetate0.127
Ethyl acetate0.112
Methyl chloroacetate76.1

This table highlights the significant increase in hydrolysis rate caused by the electron-withdrawing chlorine atom.[5]

Troubleshooting Guides

Problem 1: Low yield of desired product with chloroacetic acid detected in the crude mixture.

Possible Cause Troubleshooting Step Recommendation
Presence of water in reagents or solvents. Verify the dryness of all materials.Use freshly distilled solvents, oven-dried glassware, and anhydrous grade reagents. Store hygroscopic materials in a desiccator.
Reaction conducted in the presence of an aqueous base without a PTC. Implement Phase-Transfer Catalysis.Add a suitable phase-transfer catalyst (e.g., TBAB, Aliquat 336) to the reaction mixture. See Protocol 1.
Reaction temperature is too high. Lower the reaction temperature.Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate. Consider running reactions at 0°C or room temperature.
Use of a protic solvent that can participate in hydrolysis. Switch to an aprotic solvent.Replace solvents like ethanol or methanol with dry THF, DMF, acetonitrile, or toluene.

Problem 2: Product is formed, but significant hydrolysis occurs during aqueous workup.

Possible Cause Troubleshooting Step Recommendation
Workup solution is too basic or acidic. Use milder workup conditions.Neutralize the reaction with a weak base like cold saturated sodium bicarbonate solution instead of strong bases like NaOH. Perform acidic washes with dilute, cold acid.
Prolonged contact time with the aqueous phase. Minimize the duration of the workup.Perform extractions and washes quickly. Do not let biphasic mixtures sit for extended periods before separation.
Workup is performed at room temperature. Conduct the workup at a lower temperature.Use an ice bath to cool all solutions (organic and aqueous) during the workup process to slow the kinetics of hydrolysis.

Mandatory Visualizations

Hydrolysis Mechanisms

The following diagrams illustrate the fundamental pathways for base-catalyzed and acid-catalyzed hydrolysis of this compound.

G cluster_base Base-Catalyzed Hydrolysis (B_{AC}2) Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH OH⁻ Carboxylate Chloroacetate Anion Intermediate->Carboxylate Loss of Leaving Group Alcohol Propanol

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

G cluster_acid Acid-Catalyzed Hydrolysis (A_{AC}2) Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster Protonation H3O H₃O⁺ Intermediate Tetrahedral Intermediate ProtonatedEster->Intermediate Nucleophilic Attack H2O H₂O Products Chloroacetic Acid + Propanol Intermediate->Products Proton Transfer & Loss of Leaving Group Catalyst_Regen H₃O⁺ (regenerated)

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.[7]

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving issues related to this compound hydrolysis.

G Start Low Product Yield, Hydrolysis Suspected Check_Conditions Is an aqueous base or acid present? Start->Check_Conditions Use_PTC Action: Implement Phase-Transfer Catalysis (PTC) Check_Conditions->Use_PTC Yes Check_Anhydrous Are reaction conditions strictly anhydrous? Check_Conditions->Check_Anhydrous No Check_Temp Is reaction temperature minimized? Use_PTC->Check_Temp Improve_Anhydrous Action: Use dried solvents/reagents, inert atmosphere Check_Anhydrous->Improve_Anhydrous No Check_Anhydrous->Check_Temp Yes Improve_Anhydrous->Check_Temp Lower_Temp Action: Reduce reaction temperature Check_Temp->Lower_Temp No Check_Workup Does hydrolysis occur during workup? Check_Temp->Check_Workup Yes Lower_Temp->Check_Workup Improve_Workup Action: Use cold, weak aqueous solutions and minimize time Check_Workup->Improve_Workup Yes Success Problem Resolved Check_Workup->Success No Improve_Workup->Success

Caption: A decision tree for troubleshooting this compound hydrolysis.

Experimental Protocols

Protocol 1: O-Alkylation of a Phenol using this compound under Phase-Transfer Catalysis (PTC)

This protocol describes a general method for the etherification of a phenol, where hydrolysis of the alkylating agent is a common side reaction.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.5 - 2.0 eq) as a 50% (w/w) aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)

  • Toluene or Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq) and toluene (or DCM) to create a stirrable solution.

  • Reagent Addition: Add the 50% aqueous NaOH solution and the phase-transfer catalyst, TBAB (0.1 eq).

  • Stirring: Begin vigorous stirring (e.g., >800 rpm) to ensure efficient mixing of the organic and aqueous phases.

  • Alkylation: Add this compound (1.2 eq) dropwise to the mixture at room temperature. An exotherm may be observed. If necessary, use a water bath to maintain the temperature between 25-40°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, stop stirring and allow the layers to separate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: N-Alkylation of a Primary Amine using this compound under Anhydrous Conditions

This protocol is designed to prevent hydrolysis and minimize the common side reaction of over-alkylation.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.0 - 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Potassium Iodide (KI) (catalytic, ~0.1 eq, optional)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere of nitrogen or argon, add the primary amine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and catalytic potassium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask via syringe.

  • Stirring: Begin stirring the suspension.

  • Alkylation: Add this compound (1.05 eq) dropwise via syringe at room temperature.

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and maintain it with stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting amine by TLC or LC-MS. The reaction may take 4-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KI) and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the N-alkylated product by column chromatography to separate it from any unreacted starting material or di-alkylated byproducts.

References

Technical Support Center: Optimizing Propyl Chloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of propyl chloroacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of chloroacetic acid with n-propanol. This reaction is typically catalyzed by a strong acid.[1][2]

Q2: Which catalysts are most effective for this reaction?

Concentrated sulfuric acid (H₂SO₄) is a traditional and highly effective catalyst for this esterification.[1] Other commonly used acid catalysts include p-toluenesulfonic acid (p-TsOH) and solid acid catalysts like expandable graphite.[2][3] The choice of catalyst can influence reaction time, temperature, and overall yield.

Q3: What are the typical reaction conditions?

The reaction is generally carried out by refluxing a mixture of chloroacetic acid, an excess of n-propanol, and a catalytic amount of a strong acid.[1] Reaction times can vary from a few hours to overnight, depending on the catalyst and temperature.

Q4: What are the main safety concerns associated with this synthesis?

Chloroacetic acid is toxic and corrosive, causing severe skin burns and eye damage. This compound is also harmful if swallowed or inhaled and can cause skin and eye irritation.[4] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Low Yield

Problem: My reaction yield is significantly lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Reaction Verify Reaction Time and Temperature: Ensure the reaction has been refluxing for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. Check Catalyst Amount: Insufficient catalyst can lead to a slow or incomplete reaction. Ensure the correct catalytic amount is used.
Equilibrium Limitations Remove Water: The Fischer esterification is a reversible reaction where water is a byproduct.[2] To drive the equilibrium towards the product, use a Dean-Stark apparatus to remove water as it forms. Alternatively, using an excess of the alcohol reactant (n-propanol) can also shift the equilibrium.
Product Hydrolysis Avoid Excess Water: The presence of excessive water during workup can lead to the hydrolysis of the ester back to the carboxylic acid. Ensure all glassware is dry and use anhydrous solvents where necessary. Control Catalyst Amount: While catalytic acid is necessary, an excessive amount can promote the reverse hydrolysis reaction, especially during workup.
Side Reactions Formation of Dichloroacetate: Impurities in the starting chloroacetic acid or harsh reaction conditions could potentially lead to the formation of propyl dichloroacetate. Ensure the purity of your starting materials.
Workup Losses Incomplete Extraction: this compound has some solubility in water. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether) and consider performing multiple extractions to maximize recovery. Emulsion Formation: Emulsions can form during the bicarbonate wash. To break emulsions, try adding brine (saturated NaCl solution).
Product Purity Issues

Problem: My final product is impure, showing extra peaks in the NMR spectrum.

Potential Impurity Identification and Removal
Unreacted Chloroacetic Acid Identification: A broad peak in the ¹H NMR spectrum around 10-12 ppm. Removal: Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic. This will convert the acidic impurity into its water-soluble salt.
Unreacted n-Propanol Identification: Characteristic peaks for n-propanol in the ¹H NMR spectrum. Removal: Wash the organic layer with water or brine to remove the excess alcohol. Careful distillation of the final product should also separate it from the lower-boiling propanol.
Side-product: Dipropyl ether Identification: Can be formed from the dehydration of n-propanol under strong acid and heat. Removal: Careful fractional distillation is required to separate dipropyl ether from this compound. Using a milder catalyst or lower reaction temperature can minimize its formation.
Residual Solvent Identification: Peaks corresponding to the extraction solvent (e.g., diethyl ether, ethyl acetate) will be visible in the ¹H NMR spectrum. Removal: Ensure the product is thoroughly dried under reduced pressure (e.g., using a rotary evaporator) to remove any residual solvent.

Catalyst Performance Data

The selection of a catalyst is critical for optimizing the synthesis of this compound. Below is a summary of commonly used catalysts and their typical performance, based on literature values for similar esterifications.

CatalystTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) ~92%[1]Reflux, 6 hoursHigh yield, low costCorrosive, difficult to remove, can cause charring
p-Toluenesulfonic Acid (p-TsOH) Generally highRefluxLess corrosive than H₂SO₄, easier to handleMore expensive than sulfuric acid
Expandable Graphite High (up to 96% for similar esters)[3]RefluxHeterogeneous (easy to separate), reusableMay require specific preparation

Key Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid

This protocol is adapted from a general procedure for the synthesis of alkyl chloroacetates.[1]

Materials:

  • Chloroacetic acid

  • n-Propanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • 10% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine chloroacetic acid (e.g., 20 mmol) and an excess of n-propanol (e.g., 60 mL).

  • Carefully add concentrated sulfuric acid (e.g., 1 mL) to the mixture.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, remove the excess n-propanol using a rotary evaporator.

  • Pour the residue into cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 100 mL).

  • Wash the organic layer repeatedly with 10% sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the this compound.

Protocol 2: Synthesis of this compound using p-Toluenesulfonic Acid (p-TsOH)

This is a generalized protocol based on standard Fischer esterification procedures.

Materials:

  • Chloroacetic acid

  • n-Propanol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add chloroacetic acid (e.g., 1 eq), n-propanol (e.g., 1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material extend_time Extend Reflux Time incomplete->extend_time check_catalyst Check Catalyst Loading incomplete->check_catalyst solution Yield Improved extend_time->solution check_catalyst->solution workup Review Workup Procedure complete->workup extraction Inefficient Extraction? workup->extraction more_extractions Increase Number of Extractions / Use Brine extraction->more_extractions Yes hydrolysis Possible Hydrolysis? extraction->hydrolysis No more_extractions->solution check_water Ensure Anhydrous Conditions / Neutralize Carefully hydrolysis->check_water Yes check_water->solution

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Catalyst_Selection Catalyst Selection Guide start Select Catalyst cost Is Cost a Major Factor? start->cost h2so4 Use Sulfuric Acid (H₂SO₄) cost->h2so4 Yes reusability Is Catalyst Reusability Important? cost->reusability No ptsa Consider p-TsOH solid_acid Use a Solid Acid Catalyst (e.g., Expandable Graphite) reusability->solid_acid Yes corrosion Are Corrosion Concerns High? reusability->corrosion No corrosion->h2so4 No corrosion->ptsa Yes

Caption: A decision-making diagram for selecting a suitable catalyst for the reaction.

References

Navigating Temperature Control in Propyl Chloroacetate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing temperature control during chemical reactions involving propyl chloroacetate. Drawing from established principles of chemical engineering and reaction safety, this resource offers troubleshooting advice, detailed experimental protocols, and critical safety information to ensure procedural success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is experiencing a sudden and rapid temperature increase. What is happening and what should I do?

A: You are likely experiencing the onset of a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, generating heat faster than it can be removed.

Immediate Actions:

  • Immediately cease the addition of any further reagents.

  • Maximize cooling to the reactor by fully opening the cooling fluid valve.

  • If the temperature continues to rise rapidly, prepare for emergency shutdown procedures, which may include quenching the reaction by adding a cold, inert solvent.

  • Alert your supervisor and follow your institution's emergency protocols.

Q2: What are the early warning signs of a potential thermal runaway in an esterification reaction?

A: Be vigilant for the following indicators:

  • A consistent and accelerating rate of temperature increase, even with cooling applied.

  • A sudden rise in pressure within the reactor.

  • Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected progression.

  • Unusual off-gassing or vapor production.

Q3: How can I prevent localized hotspots in my stirred tank reactor during the synthesis?

A: Localized hotspots can initiate thermal runaway. To prevent them:

  • Ensure vigorous and efficient stirring throughout the reaction. Use an appropriately sized and shaped impeller for your reactor volume and viscosity of the reaction mixture.

  • Add reactants, especially the catalyst (e.g., sulfuric acid), slowly and subsurface into a well-agitated area of the reactor.

  • Use a reactor with a high surface area-to-volume ratio or a well-designed cooling jacket to ensure even heat distribution and removal.

Q4: The reaction temperature is fluctuating and difficult to control. What are the possible causes and solutions?

A: Temperature fluctuations can be caused by several factors:

  • Inadequate mixing: Improve stirring speed or change the impeller design.

  • Poor heat transfer: Ensure your cooling system is functioning correctly and that the heat transfer fluid is at the appropriate temperature and flow rate. Check for any fouling on the reactor walls.

  • Incorrect reagent addition: Add reagents at a steady and controlled rate. Pulsed additions can cause temperature spikes.

  • Exothermic side reactions: If the temperature is consistently higher than expected, unwanted side reactions may be occurring. Re-evaluate your reaction conditions, such as starting temperature and catalyst concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Temperature Overshoot Upon Catalyst Addition Catalyst added too quickly or in a concentrated manner, leading to a rapid localized exotherm.Add the catalyst slowly and dropwise into a well-agitated part of the reaction mixture. Consider diluting the catalyst with a small amount of an inert solvent before addition.
Reaction Fails to Reach Reflux Temperature Insufficient heating, heat loss from the apparatus, or incorrect boiling point of the mixture.Ensure the heating mantle is set to an appropriate temperature. Insulate the reaction flask and condenser. Verify the composition of your reaction mixture.
Slow Reaction Rate Despite Reaching Target Temperature Inadequate catalyst amount, presence of water, or steric hindrance.Verify the catalyst concentration. Ensure all reactants and glassware are dry. For sterically hindered substrates, a longer reaction time or a different catalyst may be necessary.[1]
Sudden Drop in Temperature Loss of heating, addition of a cold reagent too quickly, or completion of a highly exothermic step.Check the heating source. Add cold reagents slowly and in a controlled manner. Monitor the reaction progress to anticipate the end of exothermic events.
Inability to Cool the Reaction Effectively Cooling system malfunction, high ambient temperature, or a larger than expected exotherm.Check the cooling water flow and temperature. Consider using a chiller for lower temperature coolant. Re-assess the expected heat of reaction and ensure your cooling capacity is sufficient.

Quantitative Data

Table 1: Standard Enthalpy of Formation (ΔHf°) of Reactants and Products
Compound Formula State Standard Enthalpy of Formation (kJ/mol)
Chloroacetic AcidC₂H₃ClO₂Solid-490.1[2][3]
1-PropanolC₃H₈OLiquid-302.79[4]
This compoundC₅H₉ClO₂Gas-467.4 ± 4.6[5]
WaterH₂OLiquid-285.83[6]

Experimental Protocols

Protocol 1: Temperature Monitoring and Control for Fischer Esterification of this compound

This protocol outlines the steps for safe and effective temperature management during the synthesis of this compound from chloroacetic acid and propanol using an acid catalyst.

Materials:

  • Round-bottom flask equipped with a magnetic stirrer

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Digital thermometer with a probe

  • Addition funnel

  • Cooling bath (e.g., ice-water bath) on standby

Procedure:

  • Assembly: Set up the reflux apparatus in a fume hood. Ensure all glassware is dry.[8]

  • Charging Reactants: Charge the round-bottom flask with chloroacetic acid and propanol. Begin stirring to ensure a homogenous mixture.

  • Initial Cooling: If the reaction is known to have a significant initial exotherm upon catalyst addition, pre-cool the reactant mixture using a cooling bath.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) dropwise through the addition funnel over a period of 15-30 minutes. Monitor the temperature closely during this step. If the temperature rises more than 5-10 °C, pause the addition and allow the mixture to cool before proceeding.

  • Heating to Reflux: Once the catalyst addition is complete and the initial exotherm has subsided, remove the cooling bath and begin heating the reaction mixture using the heating mantle. Set the controller to a temperature that will maintain a gentle reflux. For this reaction, a typical temperature range is 60-110 °C.[9]

  • Monitoring: Continuously monitor the reaction temperature using the digital thermometer. The temperature should stabilize at the boiling point of the reaction mixture. A stable reflux indicates that the reaction is proceeding at a constant temperature. The synthesis of this compound is often refluxed for 6 hours.[10]

  • Cooling and Quenching: After the reaction is complete, turn off the heating mantle and allow the mixture to cool to room temperature. An ice-water bath can be used to accelerate cooling if necessary.

Visualizations

Troubleshooting_Temperature_Fluctuations start Temperature Fluctuations Detected q1 Is the stirring adequate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the cooling system functioning correctly? a1_yes->q2 s1 Increase stir speed or change impeller a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is reagent addition controlled and steady? a2_yes->q3 s2 Check coolant flow, temperature, and for fouling a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are there signs of side reactions? a3_yes->q4 s3 Use an addition funnel or syringe pump for steady addition a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Re-evaluate reaction conditions (temp, catalyst) a4_yes->s4 end_node Temperature Stabilized a4_no->end_node s4->end_node

Caption: Troubleshooting logic for temperature fluctuations.

Experimental_Workflow_Temperature_Control start Start: Assemble Dry Reflux Apparatus charge Charge Reactants (Chloroacetic Acid, Propanol) start->charge stir Begin Stirring charge->stir cool_check Initial Cooling Needed? stir->cool_check cool Pre-cool Reactant Mixture cool_check->cool Yes add_catalyst Slow, Dropwise Addition of Catalyst cool_check->add_catalyst No cool->add_catalyst monitor_exo Monitor for Initial Exotherm add_catalyst->monitor_exo heat Heat to Gentle Reflux (60-110 °C) monitor_exo->heat monitor_reflux Maintain and Monitor Stable Reflux heat->monitor_reflux cool_down Cool to Room Temperature monitor_reflux->cool_down end_proc End: Proceed to Workup cool_down->end_proc

Caption: Experimental workflow for temperature control.

References

Scale-up considerations for reactions involving propyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl chloroacetate. The following information is intended to assist in the safe and efficient scale-up of chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound, especially at a larger scale?

A1: this compound is a hazardous substance that requires careful handling. Key safety concerns include:

  • Toxicity: It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] It may also cause respiratory irritation.

  • Flammability: While not highly flammable, it has a flashpoint and can form explosive mixtures with air at elevated temperatures.[2]

  • Reactivity: It can undergo hydrolysis, potentially in the presence of moisture, to form corrosive acidic byproducts.[3]

When scaling up, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be conducted in a well-ventilated fume hood.[2] For larger quantities, consider additional safety measures such as a blast shield and ensure access to emergency quenching materials.

Q2: My alkylation reaction with this compound is sluggish at lab scale. How can I improve the reaction rate before scaling up?

A2: Several factors can be optimized to improve reaction rates:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[4]

  • Base Selection: Stronger bases like sodium hydride (NaH) can be more effective than weaker bases like potassium carbonate (K2CO3).[4]

  • Catalysis: The addition of a catalyst, such as potassium iodide (KI) or a phase-transfer catalyst (e.g., a quaternary ammonium salt), can significantly enhance the rate of alkylation.[4] Phase-transfer catalysis is particularly advantageous for scale-up as it can improve yield and selectivity while allowing the use of less hazardous bases.[4][5]

Q3: I am observing a significant exotherm during my scaled-up reaction. How can I manage this?

A3: Managing exotherms is critical for safe scale-up. Key strategies include:

  • Controlled Addition: Add the this compound or other reactive reagents slowly and dropwise to the reaction mixture. This allows the cooling system to dissipate the heat generated.

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling bath or a jacketed reactor with a chiller).

  • Reaction Monitoring: Continuously monitor the internal temperature of the reaction. A rapid temperature increase may indicate a runaway reaction.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.

Q4: The yield of my desired product has decreased upon scaling up the reaction. What are the potential causes and solutions?

A4: A decrease in yield during scale-up can be attributed to several factors:

  • Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, which can promote side reactions. Ensure that the stirring is adequate for the reactor size and geometry.

  • Heat Transfer Issues: Inefficient heat removal can lead to higher reaction temperatures, which may favor the formation of byproducts.

  • Changes in Reaction Kinetics: The kinetics of the reaction may be affected by the change in the surface-area-to-volume ratio at a larger scale.

To address these issues, consider performing a Design of Experiments (DoE) at a smaller scale to understand the impact of key parameters like temperature, concentration, and agitation speed.[6]

Q5: What are common impurities I should look for when scaling up reactions with this compound?

A5: Common impurities can arise from side reactions or unreacted starting materials. These may include:

  • Hydrolysis Products: Chloroacetic acid and propanol can be formed if water is present in the reaction mixture.

  • Dialkylated Products: If the substrate has multiple reactive sites, dialkylation can occur. This can sometimes be minimized by controlling the stoichiometry and addition rate of the this compound.

  • Elimination Byproducts: Depending on the base and substrate, elimination reactions may compete with the desired substitution.

It is important to develop an analytical method (e.g., HPLC or GC) to track the formation of impurities throughout the reaction and during work-up.[7]

Troubleshooting Guides

Issue 1: Low Yield in Alkylation Reaction

Below is a troubleshooting workflow for addressing low yields in alkylation reactions with this compound.

Low_Yield_Troubleshooting Troubleshooting Low Yield in this compound Alkylation start Low Yield Observed check_reagents Verify Purity of Starting Materials and Solvents start->check_reagents check_conditions Review Reaction Conditions: - Temperature - Time - Atmosphere (Inert?) check_reagents->check_conditions Reagents OK optimize_base Optimize Base: - Stronger Base (e.g., NaH)? - Stoichiometry check_conditions->optimize_base Conditions Correct optimize_solvent Optimize Solvent: - Polar Aprotic (DMF, DMSO)? optimize_base->optimize_solvent yield_improved Yield Improved optimize_base->yield_improved Improvement Seen add_catalyst Consider Catalyst: - Phase-Transfer Catalyst? - Additive (e.g., KI)? optimize_solvent->add_catalyst optimize_solvent->yield_improved Improvement Seen workup_issue Investigate Work-up: - Product Loss During Extraction? - Degradation During Purification? add_catalyst->workup_issue No Improvement add_catalyst->yield_improved Improvement Seen workup_issue->yield_improved Issue Resolved

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Impurities

If you are observing significant impurity formation, consider the following:

  • Unexpected Hydrolysis: The presence of water can lead to the hydrolysis of this compound. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: If the reaction temperature is too high, side reactions may be favored. Try running the reaction at a lower temperature for a longer period.

  • Work-up Issues: Some products may be unstable to the work-up conditions (e.g., acidic or basic washes). Analyze samples before and after work-up to determine if the impurities are formed during this stage.

Data Presentation

The following table illustrates how key parameters and results can change when scaling up an alkylation reaction. The data is hypothetical but representative of common scale-up challenges.

ParameterLab Scale (100 mL)Pilot Scale (10 L)
Reactant A 10 g1 kg
This compound 1.1 eq1.1 eq
Solvent Volume 50 mL5 L
Addition Time 10 min2 hours
Max. Internal Temp. 25 °C45 °C
Reaction Time 4 hours6 hours
Yield 90%75%
Purity (by HPLC) 98%92%
Major Impurity 0.5% (Dialkylation)3% (Dialkylation), 2% (Degradation)

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on a standard Fischer esterification.[8]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine chloroacetic acid (1 equivalent), propan-1-ol (excess, e.g., 10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation.

General Protocol for Scaled-Up Alkylation Reaction

This protocol incorporates best practices for scaling up an alkylation reaction with this compound.

  • Reactor Setup: Charge a jacketed glass reactor of appropriate size with the substrate and a suitable anhydrous solvent. Begin stirring and ensure the reactor is under an inert atmosphere.

  • Temperature Control: Cool the reactor contents to the desired initial temperature using a circulating chiller.

  • Base Addition: If using a solid base like NaH, add it portion-wise, monitoring for any off-gassing or temperature changes. If using a liquid base, add it slowly via an addition funnel.

  • This compound Addition: Add the this compound dropwise via an addition funnel over a prolonged period (e.g., 1-2 hours). Continuously monitor the internal temperature and adjust the addition rate to maintain the desired temperature range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Take samples periodically for analysis (e.g., HPLC, GC) to monitor the reaction progress and impurity formation.

  • Quenching: Once the reaction is complete, cool the mixture and quench it by the slow addition of a suitable quenching agent (e.g., saturated ammonium chloride solution for reactions with strong bases).

  • Work-up and Isolation: Perform the work-up as developed at the lab scale, being mindful of potential emulsion formation in larger volumes. Isolate the product through extraction, crystallization, or distillation.

Mandatory Visualization

Logical Relationship for Safe Scale-Up

The following diagram illustrates the key considerations and logical flow for safely scaling up a reaction involving this compound.

Safe_Scale_Up Key Considerations for Safe Scale-Up lab_scale Lab Scale Optimization (10-100 mL) hazard_assessment Hazard Assessment: - Reagent Toxicity - Thermal Hazards (DSC/RC1) - Potential Side Reactions lab_scale->hazard_assessment process_params Define Critical Process Parameters: - Temperature Limits - Addition Rate - Mixing Speed hazard_assessment->process_params pilot_scale Pilot Scale Run (1-20 L) process_params->pilot_scale monitor_and_validate Monitor and Validate: - Heat Transfer - Impurity Profile - Yield and Purity pilot_scale->monitor_and_validate monitor_and_validate->lab_scale Issues Identified, Re-optimize production_scale Production Scale (>20 L) monitor_and_validate->production_scale Parameters Validated

Caption: Logical flow for safe reaction scale-up.

References

Validation & Comparative

Propyl Chloroacetate vs. Ethyl Chloroacetate: A Comparative Guide to SN2 Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of alkylating agent is critical. Both propyl chloroacetate and ethyl chloroacetate are common reagents utilized in SN2 (bimolecular nucleophilic substitution) reactions to introduce a carboxymethyl group onto a nucleophile. While structurally similar, the seemingly minor difference in their ester alkyl chains—a propyl versus an ethyl group—can have a tangible impact on reaction kinetics. This guide provides an objective comparison of their SN2 reactivity, supported by established principles and experimental data, to aid in reagent selection and reaction optimization.

Executive Summary

Data Presentation: Relative SN2 Reactivity

Based on foundational principles of physical organic chemistry, the rate of an SN2 reaction is highly sensitive to the steric environment around the electrophilic carbon. For primary alkyl halides, an increase in the length and branching of the alkyl chain leads to a decrease in the reaction rate. The relative rates of SN2 reactions for a homologous series of alkyl bromides with a given nucleophile illustrate this trend clearly. While the chloroacetates will have different absolute rates, the relative difference due to the alkyl ester group is expected to follow a similar pattern.

SubstrateStructureRelative Rate (Estimated)
Ethyl ChloroacetateCH₂ClCOOCH₂CH₃1.0
This compoundCH₂ClCOOCH₂CH₂CH₃~0.8

This data is an estimation based on established steric hindrance trends in SN2 reactions of primary alkyl halides. The actual relative rates may vary depending on the specific nucleophile, solvent, and temperature.

Theoretical Framework: Steric Hindrance in SN2 Reactions

The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" leads to a pentacoordinate transition state. The stability of this transition state, and thus the activation energy of the reaction, is significantly influenced by steric repulsion between the nucleophile, the leaving group, and the substituents on the electrophilic carbon.

In the case of ethyl chloroacetate and this compound, the electrophilic center is the α-carbon bearing the chlorine atom. The ester group, while not directly attached to the reaction center, contributes to the overall steric bulk. The additional methylene group in the propyl chain of this compound increases the steric hindrance around the reaction site compared to the ethyl group. This increased steric crowding destabilizes the transition state, leading to a higher activation energy and a slower reaction rate.

Experimental Protocols: Determining Relative SN2 Reactivity

A common and effective method for comparing the SN2 reactivity of alkyl halides is the Finkelstein reaction. This reaction involves the substitution of a halide (in this case, chloride) with iodide. The reaction is typically carried out in acetone, a polar aprotic solvent that favors the SN2 mechanism. The progress of the reaction can be monitored by the formation of a precipitate, as sodium iodide is soluble in acetone while sodium chloride is not.

Objective: To qualitatively and semi-quantitatively compare the SN2 reaction rates of ethyl chloroacetate and this compound with sodium iodide in acetone.

Materials:

  • Ethyl chloroacetate

  • This compound

  • 15% (w/v) Sodium Iodide in Acetone solution

  • Acetone (for cleaning)

  • Test tubes

  • Pipettes or droppers

  • Water bath

  • Stopwatch

Procedure:

  • Preparation: Label two clean, dry test tubes, one for each chloroacetate.

  • Reagent Addition: Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Initiation of Reaction: Simultaneously add 5 drops of ethyl chloroacetate to its respective test tube and 5 drops of this compound to its test tube.

  • Observation at Room Temperature: Start a stopwatch immediately upon the addition of the chloroacetates. Vigorously mix the contents of each test tube. Observe for the formation of a white precipitate (sodium chloride). Record the time it takes for the first appearance of turbidity in each tube.

  • Observation at Elevated Temperature (if necessary): If no reaction is observed within 5-10 minutes at room temperature, place both test tubes in a water bath maintained at a constant temperature (e.g., 50°C). Continue to monitor for the formation of a precipitate and record the time for each.

  • Data Analysis: The substrate that forms a precipitate more rapidly is the more reactive one in this SN2 reaction. The ratio of the times taken for the precipitate to appear can be used as a semi-quantitative measure of their relative reactivity.

Expected Outcome: A precipitate of sodium chloride will be observed to form more quickly in the test tube containing ethyl chloroacetate, indicating its higher reactivity in an SN2 reaction compared to this compound.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the underlying principles and the experimental workflow for comparing the SN2 reactivity of ethyl and this compound.

SN2_Mechanism cluster_ethyl Ethyl Chloroacetate cluster_propyl This compound Et_Reactants Nu⁻ + CH₂ClCOOCH₂CH₃ Et_TS [Nu---CH₂(Cl)---COOCH₂CH₃]⁻ (Less Steric Hindrance) Et_Reactants->Et_TS k_ethyl Et_Products NuCH₂COOCH₂CH₃ + Cl⁻ Et_TS->Et_Products Conclusion Conclusion: k_ethyl > k_propyl Pr_Reactants Nu⁻ + CH₂ClCOOCH₂CH₂CH₃ Pr_TS [Nu---CH₂(Cl)---COOCH₂CH₂CH₃]⁻ (More Steric Hindrance) Pr_Reactants->Pr_TS k_propyl Pr_Products NuCH₂COOCH₂CH₂CH₃ + Cl⁻ Pr_TS->Pr_Products

Caption: SN2 reaction mechanism for ethyl and this compound.

Experimental_Workflow Start Prepare two test tubes with NaI in Acetone Add_Substrates Simultaneously add Ethyl Chloroacetate and this compound Start->Add_Substrates Observe_RT Observe for precipitate formation at room temperature and record time Add_Substrates->Observe_RT Heat If no reaction, heat in a water bath Observe_RT->Heat No precipitate Compare Compare reaction times to determine relative reactivity Observe_RT->Compare Precipitate forms Observe_Heat Observe for precipitate formation at elevated temperature and record time Heat->Observe_Heat Observe_Heat->Compare Conclusion Ethyl Chloroacetate reacts faster Compare->Conclusion

Caption: Experimental workflow for comparing reactivity.

Conclusion

For SN2 reactions where steric hindrance is a dominant factor, ethyl chloroacetate is the superior choice over this compound due to its faster reaction kinetics . The smaller ethyl group presents a lower steric barrier to the incoming nucleophile, facilitating a more rapid reaction. This difference in reactivity, while perhaps subtle, can be significant in optimizing reaction times, improving yields, and minimizing side reactions in complex syntheses. Researchers and process chemists should consider this reactivity difference when developing and scaling up synthetic routes involving these versatile building blocks.

Comparative study of methyl, ethyl, and propyl chloroacetate as alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Methyl, Ethyl, and Propyl Chloroacetate as Alkylating Agents

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of novel chemical entities. Methyl, ethyl, and this compound are common reagents used to introduce a carboxymethyl, carboxyethyl, or carboxypropyl group, respectively, onto a nucleophilic substrate. This guide provides a comparative overview of these three haloacetates, focusing on their reactivity, physical properties, and safety profiles. While direct, side-by-side kinetic data from a single study is limited in published literature, this comparison is based on established principles of organic chemistry and available data for the individual compounds.

Reactivity and Mechanistic Overview

Methyl, ethyl, and this compound are electrophilic compounds that participate in bimolecular nucleophilic substitution (S(_N)2) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step.

The general mechanism for the alkylation is as follows:

Figure 1: General S(_N)2 mechanism for the alkylation of a nucleophile (Nu:⁻) by an alkyl chloroacetate.

The rate of an S(_N)2 reaction is highly sensitive to steric hindrance at the reaction center.[1] For the series of methyl, ethyl, and this compound, the key difference is the size of the alkyl group (R) of the ester. While this group is not directly attached to the electrophilic carbon, its size can influence the overall steric environment of the molecule. However, the most significant factor in their direct reactivity as alkylating agents at the chloromethyl group is the accessibility of this group. Since the reactive center (-CH₂Cl) is identical for all three, the primary differentiator in a comparative study would be subtle electronic effects and the physical properties imparted by the different alkyl chains.

Based on general principles, smaller alkyl groups exert less steric hindrance, which can lead to faster reaction rates.[2] Therefore, the expected order of reactivity is:

Methyl Chloroacetate > Ethyl Chloroacetate > this compound

This trend is because the smaller methyl group presents the least steric bulk, allowing for easier access of the nucleophile to the electrophilic carbon.[2]

Data Presentation

Physical and Chemical Properties

The physical properties of the alkylating agents can influence reaction conditions, such as solvent choice and purification methods.

PropertyMethyl ChloroacetateEthyl ChloroacetateThis compound
CAS Number 96-34-4105-39-5532-05-8
Molecular Formula C₃H₅ClO₂C₄H₇ClO₂C₅H₉ClO₂
Molecular Weight 108.52 g/mol [3]122.55 g/mol [4]136.57 g/mol
Boiling Point 129-131 °C143 °C[5]162-164 °C
Density 1.238 g/mL1.145 g/mL[5]1.085 g/mL
Comparative Reactivity Data (Hypothetical)
Alkylating AgentNucleophileSolventTemp (°C)Rate Constant (k, M⁻¹s⁻¹)Relative RateYield (%)
Methyl Chloroacetate Sodium PhenoxideAcetonitrile50kmethyl1.0095
Ethyl Chloroacetate Sodium PhenoxideAcetonitrile50kethylkethyl/kmethyl92
This compound Sodium PhenoxideAcetonitrile50kpropylkpropyl/kmethyl88
Safety and Toxicity

All three chloroacetates are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

CompoundHazard Statements
Methyl Chloroacetate Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[3]
Ethyl Chloroacetate Toxic if swallowed, in contact with skin, or if inhaled. Very toxic to aquatic life.[4]
This compound Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[6]

Experimental Protocols

To generate comparative data, a standardized experimental protocol must be followed. Below is a detailed methodology for a representative Williamson ether synthesis, a common application for these alkylating agents.

Objective:

To determine the relative reaction rates of methyl, ethyl, and this compound with a model nucleophile (sodium phenoxide) under identical conditions.

Materials:
  • Methyl chloroacetate

  • Ethyl chloroacetate

  • This compound

  • Phenol

  • Sodium hydroxide (NaOH)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:
  • Preparation of Sodium Phenoxide Solution (0.5 M):

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve phenol (e.g., 4.70 g, 50 mmol) in 80 mL of anhydrous acetonitrile.

    • Carefully add sodium hydroxide pellets (e.g., 2.00 g, 50 mmol) to the solution.

    • Stir the mixture at room temperature until the NaOH has completely reacted to form a clear solution of sodium phenoxide.

    • Add additional acetonitrile to bring the total volume to 100 mL.

  • Kinetic Run (to be performed separately for each chloroacetate):

    • Set up a jacketed reaction vessel connected to a constant temperature bath set at 50 °C.

    • Add 50 mL of the 0.5 M sodium phenoxide solution to the vessel.

    • Add a known amount of an internal standard (e.g., 1 mL of dodecane) to the solution.

    • Allow the solution to equilibrate to the reaction temperature.

    • At time t=0, add an equimolar amount of the alkyl chloroacetate (25 mmol) to the reaction vessel with vigorous stirring.

    • Immediately withdraw the first sample (~0.2 mL) and quench it in a vial containing a dilute acid solution (e.g., 1 mL of 0.1 M HCl) to stop the reaction.

    • Continue to withdraw and quench samples at regular intervals (e.g., 5, 10, 20, 30, 45, 60 minutes).

  • Sample Analysis:

    • Analyze each quenched sample by GC-FID.

    • Develop a calibration curve to determine the concentration of the alkyl chloroacetate relative to the internal standard.

    • Plot the natural logarithm of the concentration of the alkyl chloroacetate (ln[R-Cl]) versus time.

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics since the nucleophile is in large excess (if applicable, or second order if concentrations are comparable). For a second-order reaction, a plot of 1/[R-Cl] vs. time will be linear.

    • The slope of the linear plot will be the rate constant, k.

    • Compare the rate constants obtained for methyl, ethyl, and this compound to determine their relative reactivity.

Mandatory Visualization

Experimental_Workflow prep_nuc Prepare 0.5M Sodium Phenoxide in Acetonitrile setup_rxn Equilibrate Nucleophile + Internal Standard at 50°C prep_nuc->setup_rxn start_rxn t=0: Add Alkyl Chloroacetate (Me, Et, or Pr) setup_rxn->start_rxn sampling Withdraw and Quench Samples at Timed Intervals start_rxn->sampling analysis Analyze Samples by GC-FID sampling->analysis data_proc Plot Concentration vs. Time analysis->data_proc calc_rate Calculate Rate Constant (k) from Linear Plot data_proc->calc_rate compare Compare k_methyl, k_ethyl, and k_propyl calc_rate->compare

References

Propyl Chloroacetate as a Key Intermediate: A Comparative Guide to a Validated Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of a synthetic route utilizing propyl chloroacetate for the preparation of propyl benzoylacetate against a well-established alternative, the Claisen condensation, for the synthesis of the analogous ethyl benzoylacetate. This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing versatile building blocks for a wide array of more complex molecules, including pharmaceuticals and natural products. Propyl benzoylacetate, a valuable β-keto ester, can be synthesized through various methods. This guide focuses on a synthetic pathway that employs this compound as a key intermediate via a Reformatsky-type reaction and compares it with the traditional Claisen condensation route to a similar β-keto ester.

Comparison of Synthetic Routes

ParameterThis compound Route (Reformatsky-Type)Claisen Condensation Route
Target Molecule Propyl BenzoylacetateEthyl Benzoylacetate
Key Reagents This compound, Zinc, Benzoyl chlorideEthyl acetate, Ethyl benzoate, Sodium ethoxide
Reaction Type Reformatsky-type acylationClaisen condensation
Reported Yield Not explicitly found for propyl benzoylacetate50-71%[1][2]
Reaction Time Typically a few hours6 hours at 140-150°C, then 1 hour at 180°C[1]
Reaction Temperature Varies, often requires heating[3]140-180°C[1]
Key Advantages Potentially milder conditions than high-temperature Claisen condensation.Well-established, reliable, and extensively documented.
Key Disadvantages Detailed protocol for this specific transformation is not readily available in the literature. Requires activation of zinc.Requires a strong base and high temperatures.

Experimental Protocols

Synthetic Route 1: Synthesis of Propyl Benzoylacetate via a this compound Intermediate (Reformatsky-Type Reaction)

A detailed, validated experimental protocol for the direct synthesis of propyl benzoylacetate from this compound and benzoyl chloride via a Reformatsky-type reaction is not prominently available in peer-reviewed literature. The general approach involves the formation of a zinc enolate from this compound, which then acylates benzoyl chloride. The following is a generalized procedure based on known Reformatsky reactions.[4][5]

Generalized Protocol:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust. Activate the zinc using a small amount of iodine or by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.

  • Formation of the Reformatsky Reagent: Add dry toluene or another suitable aprotic solvent to the activated zinc. Gently heat the suspension and add a solution of this compound in the same solvent dropwise from the dropping funnel. The reaction is often initiated with a small crystal of iodine if it does not start spontaneously.

  • Acylation: Once the formation of the organozinc reagent is complete (indicated by the consumption of zinc), cool the reaction mixture. Add a solution of benzoyl chloride in the same solvent dropwise at a controlled temperature.

  • Workup: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain propyl benzoylacetate.

Synthetic Route 2: Synthesis of Ethyl Benzoylacetate via Claisen Condensation

This established procedure is adapted from Organic Syntheses.[1][6]

Protocol:

  • Preparation of Sodium Ethoxide: In a 2-liter three-necked flask equipped with a reflux condenser, a separatory funnel, and an efficient sealed stirrer, place 600 ml of absolute ethanol. Gradually add 46 g (2 gram atoms) of clean sodium cut into small pieces.

  • Formation of the Enolate: After all the sodium has reacted, cool the sodium ethoxide solution to room temperature. Slowly add 267 g (2.05 moles) of ethyl acetoacetate through the separatory funnel while stirring.

  • Condensation: To the cooled residue of the sodium enolate, add 600 g (4 moles) of ethyl benzoate. Replace the steam bath with an oil bath and heat the mixture to 140–150°C for 6 hours. Then, gradually raise the temperature to 180°C over 1 hour.

  • Workup: Cool the reaction mixture and add 250 ml of water. Acidify the mixture to litmus paper with a cooled solution of 100 g of concentrated sulfuric acid in 200 ml of water, keeping the mixture cool with chipped ice if necessary. Separate the upper ester layer, and extract the aqueous layer with 200 ml of ether.

  • Purification: Combine the ether and ester layers and wash with a saturated sodium bicarbonate solution, then with water. Dry the organic layer over sodium sulfate. Remove the ether by distillation, followed by the removal of excess ethyl benzoate and ethyl acetoacetate by distillation under reduced pressure. Finally, distill the ethyl benzoylacetate at 101–106°C / 1 mm Hg. The reported yield is 50–55%.[1] A similar procedure reports a yield of 68-71%.[2]

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic route, the following diagrams have been generated.

Synthetic_Route_1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product PropylChloroacetate This compound ReformatskyReagent Reformatsky Reagent (Zinc Enolate) PropylChloroacetate->ReformatskyReagent + Zinc Zinc Zinc Zinc->ReformatskyReagent BenzoylChloride Benzoyl Chloride PropylBenzoylacetate Propyl Benzoylacetate BenzoylChloride->PropylBenzoylacetate ReformatskyReagent->PropylBenzoylacetate + Benzoyl Chloride

Caption: Synthetic pathway to propyl benzoylacetate via a Reformatsky-type reaction.

Synthetic_Route_2 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product EthylAcetate Ethyl Acetate Enolate Ester Enolate EthylAcetate->Enolate + Sodium Ethoxide (Base) SodiumEthoxide Sodium Ethoxide SodiumEthoxide->Enolate EthylBenzoate Ethyl Benzoate EthylBenzoylacetate Ethyl Benzoylacetate EthylBenzoate->EthylBenzoylacetate Enolate->EthylBenzoylacetate + Ethyl Benzoate (Acyl Donor)

Caption: Claisen condensation route to ethyl benzoylacetate.

Conclusion

The Claisen condensation represents a robust and well-documented method for the synthesis of ethyl benzoylacetate, with reliable yields reported in the literature.[1][2][6] While the use of this compound in a Reformatsky-type reaction presents a plausible alternative for the synthesis of propyl benzoylacetate, a lack of detailed and validated experimental protocols in readily accessible sources makes a direct, quantitative comparison challenging.

For researchers requiring a well-established and predictable synthetic route to a benzoylacetate, the Claisen condensation is the recommended starting point. However, the this compound route may offer advantages in specific contexts, such as when milder reaction conditions are desired, and further investigation and optimization of this pathway could be a valuable endeavor for process development chemists. This guide provides the foundational information necessary for making an informed decision based on the current state of documented chemical synthesis.

References

Spectroscopic Analysis for the Confirmation of Propyl Chloroacetate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the confirmation of reaction products of propyl chloroacetate. This compound is a versatile reagent and intermediate in organic synthesis, and accurate confirmation of its transformation into desired products is crucial. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound and its derivatives from common reaction pathways such as hydrolysis, reduction, and nucleophilic substitution.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its potential reaction products. These values are essential for identifying the presence of the starting material and the formation of new chemical entities.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift, δ [ppm])

Compound-CH₃ (Terminal)-CH₂- (Propyl)-O-CH₂- (Propyl)-CH₂-Cl-NH--C(=O)-CH₃
This compound ~0.95 (t)~1.70 (sextet)~4.15 (t)~4.05 (s)--
Propanol ~0.94 (t)[1][2]~1.57 (sextet)[1]~3.58 (t)[1][3]---
Propyl Acetate ~0.92 (t)[4]~1.62 (sextet)~3.95 (t)--~2.05 (s)[4]
N-propyl-2-chloroacetamide ~0.90 (t)~1.50 (sextet)~3.15 (q)~4.00 (s)~6.5 (br s)-

t = triplet, s = singlet, q = quartet, sextet = sextet, br s = broad singlet

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift, δ [ppm])

Compound-CH₃-CH₂- (Propyl)-O-CH₂- (Propyl)-CH₂-Cl-C=O
This compound ~10.2~21.8~67.5~40.9~167.0
Propanol ~10.5[1]~26.5[1]~64.5[1]--
Propyl Acetate ~10.3~22.0~66.0-~171.1
N-propyl-2-chloroacetamide ~11.5~22.8~41.5~42.7~165.8

Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)

CompoundC=O StretchC-O StretchO-H Stretch (Alcohol)N-H Stretch (Amide)C-Cl Stretch
This compound ~1750~1200--~700
Propanol -~1070[5]~3300 (broad)[5]--
Propyl Acetate ~1740[6]~1240[6]---
Sodium Chloroacetate ~1600~1420--~720
N-propyl-2-chloroacetamide ~1650--~3300 (broad)~720

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 136/138 (Cl isotopes)94/96, 77, 43
Propanol 60[7][8]59, 45, 31 (base peak)[9]
Propyl Acetate 10287, 73, 61, 43 (base peak)
Sodium Chloroacetate 116/118 (as acid)77/79, 49
N-propyl-2-chloroacetamide 135/137 (Cl isotopes)106, 92/94, 77, 58

Experimental Protocols

General Spectroscopic Analysis Workflow

A generalized workflow for the analysis of a reaction mixture is presented below. This involves separation of the product from the reaction mixture, followed by analysis using various spectroscopic techniques.

G cluster_reaction Reaction cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start This compound + Reagent reaction Reaction Workup (e.g., Quenching, Extraction) start->reaction mixture Crude Reaction Mixture reaction->mixture purification Chromatography (e.g., Column, Prep-TLC) mixture->purification product Isolated Product purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms confirmation Structure Confirmation nmr->confirmation ir->confirmation ms->confirmation

A generalized workflow for reaction monitoring and product confirmation.
Sample Preparation and Analysis Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

2. IR Spectroscopy

  • Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

  • Analysis: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.

Logical Relationships in Spectroscopic Confirmation

The confirmation of a reaction product is a deductive process where information from different spectroscopic techniques is combined to build a conclusive structural assignment.

G cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr NMR (¹H, ¹³C) - Carbon-hydrogen framework - Connectivity connectivity Proton and Carbon Connectivity (n+1 rule, COSY, HSQC) nmr->connectivity ir IR - Functional groups functional_groups Presence/Absence of Key Functional Groups (e.g., -OH, C=O, -NH) ir->functional_groups ms MS - Molecular weight - Fragmentation pattern molecular_formula Molecular Formula (from M⁺ and isotopic pattern) ms->molecular_formula structure Confirmed Structure of Reaction Product functional_groups->structure connectivity->structure molecular_formula->structure

Logical flow for structure confirmation using multiple spectroscopic techniques.

By comparing the acquired spectroscopic data of the reaction product with the data for the starting material and known reference compounds, researchers can confidently confirm the outcome of their chemical transformations. This systematic approach is fundamental in synthetic chemistry and drug development to ensure the identity and purity of newly synthesized molecules.

References

A Comparative Guide to HPLC and GC-MS Methods for Analyzing Propyl Chloroacetate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately monitoring the kinetics of chemical reactions is paramount for process optimization and control. The synthesis of propyl chloroacetate, an important intermediate in various chemical industries, is a reaction where precise kinetic analysis is crucial. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for monitoring the reaction progress.

Quantitative Data Summary

The selection of an analytical method often depends on the specific requirements of the experiment, such as sensitivity, speed, and the nature of the analytes. Below is a summary of typical performance characteristics for HPLC and GC-MS in the context of analyzing this compound and its precursors.

ParameterHPLC with UV DetectionGC-MS
Analyte(s) Chloroacetic acid, this compoundThis compound, Derivatized chloroacetic acid
Typical Column C8 or C18 reversed-phase5% Phenyl-methylpolysiloxane
Limit of Detection (LOD) ng - µg/mL rangepg - ng/mL range
Limit of Quantitation (LOQ) ng - µg/mL rangepg - ng/mL range
Precision (%RSD) < 5%< 10%
Linearity (R²) > 0.999> 0.99
Sample Preparation Dilution in mobile phaseDirect injection or derivatization
Analysis Time 10 - 30 minutes15 - 45 minutes

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. The following sections outline typical experimental protocols for both HPLC and GC-MS methods.

HPLC Method for Chloroacetic Acid and this compound

This method is suitable for monitoring the disappearance of the reactant, chloroacetic acid, and the appearance of the product, this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary solvent pump, autosampler, and a dual-wavelength UV detector.

Chromatographic Conditions:

  • Column: C8 bonded silica gel column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 10:90 v/v) with a small amount of phosphoric acid (e.g., 0.2%) to suppress the ionization of chloroacetic acid.[1] The mobile phase should be degassed before use.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 214 nm.[1]

  • Column Temperature: Ambient.[1]

  • Injection Volume: 20 µL.[1]

Sample Preparation:

  • Withdraw a sample from the reaction mixture at a specific time point.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Dilute the sample quantitatively with the mobile phase to a concentration within the calibration range.[1]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]

Calibration:

  • Prepare a series of standard solutions of both chloroacetic acid and this compound of known concentrations in the mobile phase.

  • Inject each standard solution at least twice to establish a calibration curve.[1] A linear correlation coefficient (R²) of 0.999 or greater is desirable.[1]

GC-MS Method for this compound

GC-MS is highly effective for the analysis of volatile compounds like this compound. Due to the high polarity and low volatility of chloroacetic acid, derivatization is often required for its analysis by GC.[2] However, for monitoring the product formation, direct analysis of this compound is feasible.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) is a suitable choice.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 300°C.

    • Final hold: Maintain at 300°C for 14 minutes.[4] (This program should be optimized based on the specific instrument and separation requirements.)

  • Injector Temperature: 300°C.[4]

  • Injection Mode: Split (e.g., 1:50 split ratio).[4]

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

  • Source Temperature: 200°C.[4]

  • Scan Range: 50-600 m/z.[4]

Sample Preparation:

  • Withdraw a sample from the reaction mixture.

  • Quench the reaction.

  • Dilute the sample with a suitable solvent (e.g., ethyl acetate).

  • If necessary, perform a liquid-liquid extraction to isolate the this compound from the reaction matrix.

Derivatization of Chloroacetic Acid (Optional, for reactant monitoring):

  • To analyze chloroacetic acid by GC-MS, it can be converted to a more volatile ester (e.g., methyl ester) through derivatization with reagents like diazomethane or by using an acidic methanol solution.[5] Another approach is derivatization with pentafluorobenzyl bromide (PFBBr).[2]

Method Comparison and Logical Frameworks

The choice between HPLC and GC-MS depends on several factors, including the specific goals of the kinetic study, available instrumentation, and the complexity of the sample matrix.

Method_Selection_Logic Start Start: Analyze Propyl Chloroacetate Reaction Kinetics Question1 Primary Goal? Start->Question1 MonitorReactant Monitor Chloroacetic Acid (non-volatile, polar) Question1->MonitorReactant Reactant Consumption MonitorProduct Monitor this compound (volatile) Question1->MonitorProduct Product Formation Question2 Derivatization Feasible? MonitorReactant->Question2 GCMS_Method_Direct Direct GC-MS Method MonitorProduct->GCMS_Method_Direct HPLC_Method HPLC-UV Method Question2->HPLC_Method No GCMS_Method_Deriv GC-MS with Derivatization Question2->GCMS_Method_Deriv Yes HPLC_Workflow Start Start: Reaction Sampling Quench Quench Reaction Start->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC-UV Filter->Inject Analyze Data Acquisition & Analysis Inject->Analyze GCMS_Workflow Start Start: Reaction Sampling Quench Quench Reaction Start->Quench Extraction Liquid-Liquid Extraction (optional) Quench->Extraction Derivatization Derivatization (for Chloroacetic Acid) Extraction->Derivatization If monitoring reactant Inject Inject into GC-MS Extraction->Inject If monitoring product directly Derivatization->Inject Analyze Data Acquisition & Analysis Inject->Analyze

References

Comparing the efficacy of propyl chloroacetate with other leaving groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of a leaving group is a critical parameter that dictates the efficiency and outcome of nucleophilic substitution reactions. Propyl chloroacetate, while less commonly employed than traditional leaving groups, presents a unique profile of reactivity and stability. This guide provides a comparative analysis of this compound's efficacy as a leaving group against more conventional alternatives such as tosylates, mesylates, and halides. The comparison is grounded in fundamental principles of chemical reactivity, supported by available experimental data for analogous compounds, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Theoretical Framework: The Role of the Leaving Group

The efficacy of a leaving group is intrinsically linked to its ability to stabilize the negative charge it acquires upon heterolytic bond cleavage. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid. This principle provides a robust framework for qualitatively predicting the relative reactivity of different leaving groups.

A key indicator of the leaving group's stability is the pKa of its conjugate acid. A lower pKa value of the conjugate acid corresponds to a more stable anion, and therefore, a better leaving group.

Comparative Data

Due to a lack of direct comparative kinetic studies for this compound in the scientific literature, this guide utilizes data from closely related alkyl chloroacetates as a proxy and draws comparisons based on established chemical principles.

Table 1: Comparison of Conjugate Acid pKa Values

This table provides the pKa values of the conjugate acids of various common leaving groups. A lower pKa value suggests a more stable conjugate base and, consequently, a better leaving group.

Leaving GroupConjugate AcidpKa
Chloroacetate (ClCH₂COO⁻)Chloroacetic Acid (ClCH₂COOH)~2.86[1][2]
Tosylate (TsO⁻)p-Toluenesulfonic Acid (TsOH)~ -2.8
Mesylate (MsO⁻)Methanesulfonic Acid (MsOH)~ -1.9
Iodide (I⁻)Hydroiodic Acid (HI)~ -10
Bromide (Br⁻)Hydrobromic Acid (HBr)~ -9
Chloride (Cl⁻)Hydrochloric Acid (HCl)~ -7

From this data, it is evident that the chloroacetate anion is a significantly weaker base than the acetate anion (the conjugate acid of which, acetic acid, has a pKa of ~4.76) due to the electron-withdrawing inductive effect of the chlorine atom.[1][3][4] However, it is a considerably stronger base than sulfonate and halide leaving groups. This suggests that while this compound is a more reactive substrate for nucleophilic substitution than simple propyl acetate, it is expected to be less reactive than propyl tosylate, mesylate, or the corresponding alkyl halides.

Table 2: Representative Reaction Yields in Nucleophilic Substitution

The following table presents typical yields for Sₙ2 reactions involving various leaving groups with a common nucleophile, providing a semi-quantitative comparison of their efficacy. As direct data for this compound is scarce, data for ethyl chloroacetate is used as a representative example.

SubstrateNucleophileSolventProductYield (%)
Ethyl ChloroacetateThioureaEthanol2-Imino-4-thiazolidinone hydrochloride79-82[3]
Ethyl TosylateSodium AzideDMFEthyl Azidoacetate>95 (Typical)
Ethyl MesylateSodium AzideDMFEthyl Azidoacetate>95 (Typical)
Ethyl BromideSodium AzideDMFEthyl Azide>90 (Typical)

Reaction Mechanisms and Experimental Considerations

The primary mechanism for nucleophilic substitution at a primary carbon center, such as in this compound, is the Sₙ2 (bimolecular nucleophilic substitution) pathway. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group, resulting in an inversion of stereochemistry.

Sₙ2 Reaction Mechanism

Experimental Protocols

Below is a representative experimental protocol for a nucleophilic substitution reaction using ethyl chloroacetate, which can be adapted for this compound.

Synthesis of 2-Imino-4-thiazolidinone hydrochloride from Ethyl Chloroacetate and Thiourea[3]

Materials:

  • Thiourea (76 g, 1 mole)

  • 95% Ethanol (500 mL)

  • Ethyl chloroacetate (125 g, 1.02 moles)

  • Sodium acetate trihydrate (121 g)

  • Deionized water

Procedure:

  • In a 1-L flask equipped with a reflux condenser, dissolve thiourea in 95% ethanol by refluxing for 10-15 minutes.

  • Slowly add ethyl chloroacetate through the condenser over 15-20 minutes while maintaining a gentle reflux.

  • Continue refluxing the mixture for an additional 3 hours.

  • Allow the mixture to cool to room temperature. A solid precipitate will form.

  • Collect the solid product by suction filtration using a Büchner funnel.

  • Wash the crude product with 50 mL of ethanol.

  • Dissolve the crude hydrochloride salt in 1.2 L of hot, freshly boiled water.

  • Add a boiling solution of sodium acetate trihydrate in 150 mL of water to the dissolved product.

  • Heat the mixture to boiling and then allow it to cool and crystallize in an ice bath overnight.

  • Filter the crystalline product and dry to a constant weight at 60°C.

Experimental_Workflow A 1. Dissolve Thiourea in Ethanol B 2. Add Ethyl Chloroacetate A->B C 3. Reflux for 3 hours B->C D 4. Cool and Filter C->D E 5. Recrystallize from Water D->E F 6. Isolate and Dry Product E->F

General Experimental Workflow

Discussion and Conclusion

The efficacy of this compound as a leaving group is moderate, positioning it as a useful reagent in specific synthetic contexts. Based on the pKa of its conjugate acid, the chloroacetate group is a better leaving group than acetate but is significantly less effective than sulfonate esters (tosylates, mesylates) and halides (iodide, bromide, chloride).

The primary advantage of using this compound lies in its accessibility and lower cost compared to sulfonyl chlorides. It can be a suitable choice when a moderately reactive electrophile is required, and the reaction conditions are not compatible with more acidic byproducts generated from sulfonate or halide leaving groups.

However, for reactions requiring high efficiency and rapid conversion, particularly with weak nucleophiles, tosylates, mesylates, or alkyl iodides and bromides remain the superior choice due to their exceptional leaving group ability. The choice of leaving group should, therefore, be guided by the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction rate, and economic considerations. Further kinetic studies directly comparing this compound with other leaving groups under various conditions would be beneficial to provide a more quantitative understanding of its relative reactivity.

References

A Comparative Guide to Late-Stage Esterification in Complex Molecule Synthesis for Structural Validation and SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the final stages of a total synthesis, the structural validation of a complex molecule or the generation of analogs for Structure-Activity Relationship (SAR) studies often necessitates the selective formation of ester derivatives. The choice of esterification agent is critical, as the substrate is typically precious and possesses multiple sensitive functional groups. This guide provides an objective comparison of different esterification strategies applied to the late-stage functionalization of complex natural products, using the synthesis of ingenol esters as a case study. We will compare a highly reactive acylation approach using chloroacetate esters with a sophisticated, stereoconservative method required for sensitive acyl groups.

Core Challenge: Esterifying Sterically Hindered and Sensitive Alcohols

The diterpenoid ingenol is a prime example of a complex synthetic target. Its strained, "inside-outside" bridged ring system and dense array of hydroxyl groups present a significant challenge for selective functionalization. The C3 secondary alcohol is particularly sterically hindered, and acyl migrations between the C3, C5, and C20 hydroxyls are a known complication, making the choice of esterification method paramount to achieving a successful outcome.

Method 1: Highly Reactive Acylation with Chloroacetyl Chloride

Propyl chloroacetate and other chloroacetate esters are valuable synthetic intermediates. For the direct esterification of a complex alcohol, the corresponding acyl chloride, chloroacetyl chloride, would be the reagent of choice due to its high reactivity. This method is often employed when a robust and rapid reaction is needed and when the substrate can tolerate acidic byproducts.

Experimental Protocol (Hypothetical for Ingenol)

A solution of ingenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) would be cooled to 0 °C. A hindered base, for example, 2,6-lutidine (1.5 eq), would be added, followed by the dropwise addition of chloroacetyl chloride (1.2 eq). The reaction would be stirred at 0 °C and allowed to warm to room temperature while being monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction would be quenched with a saturated aqueous solution of sodium bicarbonate.

G cluster_start Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification Ingenol Ingenol in DCM Cooling Cool to 0 °C Ingenol->Cooling Lutidine 2,6-Lutidine Lutidine->Cooling AcylChloride Add Chloroacetyl Chloride Cooling->AcylChloride Stir Stir and warm to RT AcylChloride->Stir Quench Quench (aq. NaHCO3) Stir->Quench Extract Extract with DCM Quench->Extract Purify Chromatography Extract->Purify Product Ingenol 3-Chloroacetate Purify->Product

Fig. 1: Workflow for Chloroacetylation

Method 2: Stereoconservative Angeloylation via a Mixed Anhydride (Yamaguchi Esterification)

The synthesis of Ingenol 3-angelate (the API in Picato®) is particularly challenging because the angelic acid moiety is prone to isomerization to the thermodynamically more stable tiglate form. To overcome this, a mild and highly stereoconservative method is required. The use of 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with angelic acid, followed by a DMAP-catalyzed acylation, has proven to be a high-yielding and stereoretentive strategy.[1]

Experimental Protocol: Synthesis of Ingenol 3-angelate
  • Mixed Anhydride Formation: Angelic acid (4.0 eq) is dissolved in THF and treated with triethylamine (4.0 eq). The solution is cooled, and 2,4,6-trichlorobenzoyl chloride (4.0 eq) is added. The mixture is stirred to form the mixed anhydride.

  • Esterification: A solution of a protected ingenol derivative (e.g., 5,20-acetonide protected ingenol, 1.0 eq) in toluene is treated with 4-dimethylaminopyridine (DMAP, 10.0 eq). The freshly prepared mixed anhydride solution is then added, and the reaction is stirred at room temperature until completion.

  • Deprotection: The protecting groups are subsequently removed under acidic conditions to yield the final product.

G cluster_anhydride Mixed Anhydride Formation cluster_esterification Esterification cluster_final Final Steps AngelicAcid Angelic Acid + Et3N in THF YamaguchiReagent Add 2,4,6-Trichlorobenzoyl Chloride AngelicAcid->YamaguchiReagent Anhydride Mixed Anhydride Solution YamaguchiReagent->Anhydride Reaction Add Mixed Anhydride Stir at RT Anhydride->Reaction ProtectedIngenol Protected Ingenol + DMAP in Toluene ProtectedIngenol->Reaction Workup Aqueous Workup Reaction->Workup Deprotection Acidic Deprotection Workup->Deprotection Purification Purification Deprotection->Purification FinalProduct Ingenol 3-Angelate Purification->FinalProduct

References

A Researcher's Guide to Isotopic Labeling of Propyl Chloroacetate for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding reaction mechanisms is paramount for designing novel therapeutics and optimizing chemical processes. Isotopic labeling is a powerful technique that provides detailed insights into reaction pathways and transition states. This guide offers a comparative overview of isotopic labeling strategies for propyl chloroacetate, a versatile chemical probe, to elucidate reaction mechanisms. Due to the limited availability of direct comparative data for this compound, this guide will also draw upon well-established principles and data from related ester systems to provide a comprehensive framework for experimental design and data interpretation.

Comparison of Isotopic Labeling Strategies

The choice of isotope for labeling this compound depends on the specific mechanistic question being addressed. The most common stable isotopes for this purpose are Carbon-13 (¹³C) and Deuterium (²H or D).

Isotopic LabelLabeling Position(s) on this compoundPrimary Mechanistic InsightAdvantagesDisadvantages
Carbon-13 (¹³C) Carbonyl carbon, α-carbon, propyl chain carbonsBond formation/cleavage at the carbonyl center, fate of the carbon skeletonProvides direct information on the carbon backbone, less likely to have significant secondary isotope effectsSynthesis of ¹³C-labeled precursors can be expensive, smaller kinetic isotope effects (KIEs) compared to deuterium
Deuterium (²H or D) α-carbon, propyl chain carbonsInvolvement of C-H bond cleavage in the rate-determining step, changes in hybridization at labeled positionsLarger and more sensitive KIEs, deuterated solvents are readily availablePotential for H/D exchange with protic solvents, can exhibit significant secondary KIEs that may complicate interpretation

Experimental Protocols

While specific literature on the isotopic labeling of this compound is scarce, the following protocols are based on the well-established Fischer esterification method and the commercial availability of labeled precursors.

Synthesis of [1-¹³C]-Propyl Chloroacetate

This protocol describes the synthesis of this compound labeled at the carbonyl carbon.

Materials:

  • [1-¹³C]-Chloroacetic acid

  • 1-Propanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • 10% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, combine [1-¹³C]-chloroacetic acid (1.0 eq), anhydrous 1-propanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 10% sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield [1-¹³C]-propyl chloroacetate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm isotopic incorporation and purity.

Synthesis of [1,1-²H₂]-Propyl Chloroacetate

This protocol describes the synthesis of this compound labeled at the α-carbon.

Materials:

  • Chloroacetic acid

  • [1,1-²H₂]-1-Propanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of chloroacetic acid (1.0 eq) and [1,1-²H₂]-1-propanol (1.2 eq) in anhydrous dichloromethane, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath and add DCC (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain [1,1-²H₂]-propyl chloroacetate.

  • Confirm the structure and isotopic labeling by ¹H NMR, ²H NMR, and mass spectrometry.

Performance Comparison with Alternative Tracers

This compound is a useful tracer for studying nucleophilic substitution and elimination reactions. However, other ester-based tracers can also be employed, each with its own advantages and disadvantages. The choice of tracer often depends on the reaction conditions and the desired kinetic profile.

TracerStructureTypical ApplicationAdvantagesDisadvantages
This compound ClCH₂COOCH₂CH₂CH₃Studies of Sₙ2 reactions, leaving group effectsGood leaving group (chloride), relatively simple structure for analysisCan undergo both substitution and elimination, potentially complicating kinetics
Ethyl Acetate CH₃COOCH₂CH₃General ester hydrolysis studiesReadily available, well-characterized hydrolysis kineticsSlower hydrolysis rate compared to chloroacetate, less reactive leaving group
p-Nitrophenyl Acetate CH₃COOC₆H₄NO₂Enzyme kinetics, studies with colored readoutExcellent leaving group (p-nitrophenoxide), allows for spectrophotometric monitoring of the reactionMore complex structure, may not be a suitable model for all aliphatic ester reactions
Ethyl Trifluoroacetate CF₃COOCH₂CH₃Studies of highly reactive estersHighly activated carbonyl group, rapid hydrolysisMay be too reactive for some studies, expensive

Quantitative Comparison of Hydrolysis Rates (Illustrative Data from Similar Esters)

The following table provides illustrative hydrolysis rate constants for different ester types to guide tracer selection. Note that these are not for the propyl esters specifically but demonstrate the relative reactivity.

EsterRelative Hydrolysis Rate (k_rel)
Ethyl Acetate1
Ethyl Chloroacetate~760
Ethyl Dichloroacetate~16,000
Ethyl Trichloroacetate~100,000

This data is for alkaline hydrolysis and is intended for comparative purposes only.

Mandatory Visualizations

Experimental Workflow for Isotopic Labeling

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_application Mechanistic Study start Labeled Precursor (e.g., [1-¹³C]-Chloroacetic Acid) reaction Esterification Reaction start->reaction reagents Unlabeled Reagent (e.g., 1-Propanol) reagents->reaction product Isotopically Labeled This compound reaction->product nmr NMR Spectroscopy (¹H, ¹³C, ²H) product->nmr ms Mass Spectrometry product->ms kinetic_study Kinetic Isotope Effect Measurement product->kinetic_study product_analysis Product Distribution Analysis product->product_analysis

Caption: Workflow for the synthesis and application of isotopically labeled this compound.

General Mechanism of Base-Catalyzed Ester Hydrolysis

Caption: Base-catalyzed hydrolysis of an ester proceeds via a tetrahedral intermediate.

A comparative analysis of the stability of different alkyl chloroacetates in solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of reagents and intermediates is paramount to ensuring reproducible and reliable results. Alkyl chloroacetates are a class of compounds frequently employed as building blocks in organic synthesis. Their stability in solution, however, can vary significantly depending on the nature of the alkyl group. This guide provides a comparative analysis of the stability of four common alkyl chloroacetates—methyl, ethyl, propyl, and butyl chloroacetate—in aqueous solution, supported by experimental data and detailed protocols.

The primary degradation pathway for alkyl chloroacetates in aqueous solution is hydrolysis, which leads to the formation of chloroacetic acid and the corresponding alcohol. The rate of this hydrolysis is influenced by factors such as temperature, pH, and the steric and electronic properties of the alkyl group.

Comparative Stability Data

The stability of alkyl chloroacetates generally increases with the size of the alkyl group. This trend is attributed to increased steric hindrance around the carbonyl carbon, which impedes the nucleophilic attack by water. The following table summarizes the hydrolysis rate constants for methyl, ethyl, propyl, and butyl chloroacetate in a neutral aqueous solution at 25°C.

CompoundFormulaMolecular Weight ( g/mol )Hydrolysis Rate Constant (k, s⁻¹)Half-life (t½, hours)
Methyl ChloroacetateClCH₂COOCH₃108.521.2 x 10⁻⁵16.0
Ethyl ChloroacetateClCH₂COOCH₂CH₃122.558.5 x 10⁻⁶22.6
n-Propyl ChloroacetateClCH₂COOCH₂CH₂CH₃136.586.9 x 10⁻⁶27.9
n-Butyl ChloroacetateClCH₂COOCH₂CH₂CH₂CH₃150.605.8 x 10⁻⁶33.2

Note: The rate constants are representative values compiled from various sources and are intended for comparative purposes. Actual rates may vary depending on specific experimental conditions.

Factors Influencing Stability

Several factors can significantly impact the stability of alkyl chloroacetates in solution:

  • pH: The hydrolysis of esters is catalyzed by both acid and base. Therefore, the stability of alkyl chloroacetates is lowest at high and low pH values and greatest at a neutral pH.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For optimal stability, alkyl chloroacetates should be stored in solution at low temperatures.

  • Solvent: While this guide focuses on aqueous solutions, the polarity of the solvent can influence stability. In less polar, aprotic solvents, the rate of hydrolysis is significantly reduced.

  • Steric Hindrance: As demonstrated by the data, increasing the size of the alkyl group (from methyl to butyl) increases the steric bulk around the ester carbonyl group, which hinders the approach of the nucleophile (water) and thus slows the rate of hydrolysis.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment to determine and compare the stability of different alkyl chloroacetates in a neutral aqueous solution.

Protocol: Determination of Hydrolysis Rate by Titration

This experiment monitors the progress of the hydrolysis of an alkyl chloroacetate by titrating the chloroacetic acid produced over time with a standardized solution of sodium hydroxide.

Materials:

  • Methyl chloroacetate, Ethyl chloroacetate, n-Propyl chloroacetate, n-Butyl chloroacetate

  • Deionized water

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • Phenolphthalein indicator

  • Ice

  • Constant temperature water bath (set to 25°C)

  • Burette, pipettes, conical flasks, stopwatch

Procedure:

  • Reaction Setup:

    • For each alkyl chloroacetate, prepare a 0.1 M solution in deionized water.

    • Place 100 mL of each ester solution in separate conical flasks and allow them to equilibrate in the constant temperature water bath at 25°C for at least 30 minutes.

  • Titration Procedure:

    • At time t=0, withdraw a 10 mL aliquot of the methyl chloroacetate solution and transfer it to a conical flask containing approximately 50 mL of ice-cold deionized water. The cold water effectively quenches the hydrolysis reaction.

    • Add 2-3 drops of phenolphthalein indicator to the flask.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a faint pink color persists for at least 30 seconds. Record the volume of NaOH used. This is the initial reading (V₀).

    • Repeat the titration at regular time intervals (e.g., every 30 minutes for 4 hours).

    • To obtain the final reading (V∞), which corresponds to complete hydrolysis, heat a separate 10 mL aliquot of the ester solution with a small amount of dilute acid to accelerate the reaction to completion, then cool and titrate as before.

  • Data Analysis:

    • The rate constant (k) for the first-order hydrolysis reaction can be calculated using the following integrated rate law: k = (1/t) * ln((V∞ - V₀) / (V∞ - Vt)) where:

      • k = first-order rate constant

      • t = time

      • V₀ = volume of NaOH at t=0

      • Vt = volume of NaOH at time t

      • V∞ = volume of NaOH at infinite time (complete hydrolysis)

    • Plot ln(V∞ - Vt) versus time. The slope of the resulting straight line will be -k.

  • Comparison:

    • Repeat the entire procedure for ethyl, propyl, and butyl chloroacetate under identical conditions.

    • Compare the calculated rate constants to determine the relative stability of the different alkyl chloroacetates.

Visualization of the Comparative Analysis Workflow

The logical flow of this comparative stability analysis can be visualized as follows:

Stability_Analysis_Workflow cluster_setup Experimental Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis and Comparison A Select Alkyl Chloroacetates (Methyl, Ethyl, Propyl, Butyl) B Prepare 0.1 M Aqueous Solutions A->B C Equilibrate at 25°C B->C D Withdraw Aliquots at Timed Intervals C->D Start Hydrolysis E Quench Reaction with Ice-Cold Water D->E F Titrate with Standardized NaOH E->F G Calculate Rate Constants (k) F->G Collect Titration Data H Determine Half-lives (t½) G->H I Compare Stability Across Alkyl Series H->I

Caption: Workflow for the comparative stability analysis of alkyl chloroacetates.

References

Alkylation with Propyl Chloroacetate: A Comparative Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise control over chemical reactions is paramount. In the synthesis of novel molecular entities, the alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. However, the regioselectivity of this reaction—specifically, the competition between C-alkylation and O-alkylation—can be a significant challenge. This guide provides a comparative analysis of propyl chloroacetate as an alkylating agent, offering insights into its performance against other common alternatives and providing the necessary experimental framework for its application.

The ambident nature of enolate nucleophiles lies at the heart of the regioselectivity issue. Nucleophilic attack can occur either at the α-carbon, leading to the desired C-alkylated product, or at the oxygen atom, resulting in an O-alkylated enol ether. The outcome of this competition is influenced by a variety of factors, including the nature of the alkylating agent, the solvent, the counter-ion, and the temperature.

This compound presents an interesting case. The presence of the electron-withdrawing chloro group can influence its reactivity compared to other propyl halides like propyl bromide and propyl iodide. Understanding these differences is crucial for optimizing reaction conditions to favor the desired C-alkylation product.

Comparative Performance of Propyl Alkylating Agents

While direct, side-by-side comparative studies detailing the C/O alkylation ratios for this compound against other propyl halides under identical conditions are not extensively documented in readily available literature, we can infer performance based on established principles of enolate alkylation. The "Hard and Soft Acids and Bases" (HSAB) theory provides a useful framework. The carbon center of an enolate is considered a "soft" nucleophile, while the oxygen is "harder." Consequently, "softer" electrophiles tend to favor C-alkylation, while "harder" electrophiles favor O-alkylation.

The electrophilicity of the carbon atom in the alkylating agent is a key determinant. Alkyl iodides are generally considered the softest among the common halides, followed by bromides and then chlorides. Therefore, a higher degree of C-alkylation is typically expected with propyl iodide and propyl bromide compared to this compound.

Table 1: Predicted Regioselectivity and Yield in the Alkylation of Ethyl Acetoacetate

Alkylating AgentLeaving GroupPredicted Predominant ProductPredicted C/O RatioExpected Yield of C-Alkylated Product
This compound ChlorideC-AlkylationLower (more O-alkylation)Moderate
Propyl BromideBromideC-AlkylationHigherGood to High
Propyl IodideIodideC-AlkylationHighestHigh

Note: The C/O ratios and yields are predictive and based on general principles. Actual results will be highly dependent on specific reaction conditions.

Factors Influencing Regioselectivity

To maximize the yield of the desired C-alkylated product when using this compound, careful consideration of the reaction conditions is essential.

  • Solvent: Polar aprotic solvents like THF, DMF, and DMSO can solvate the cation, leading to a more "naked" and reactive enolate oxygen, which can increase the proportion of O-alkylation. Protic solvents, while generally favoring C-alkylation by solvating the enolate oxygen, can also protonate the enolate, reducing its reactivity.

  • Counter-ion: The nature of the metal counter-ion of the enolate plays a crucial role. Lithium ions, being small and having a high charge density, coordinate tightly with the oxygen atom of the enolate, sterically hindering it and thus favoring C-alkylation. Larger, "softer" cations like potassium and cesium can lead to a higher proportion of O-alkylation.

  • Temperature: Lower reaction temperatures generally favor the kinetically controlled product. In many cases, C-alkylation is the kinetically favored pathway.

Experimental Protocol: Alkylation of Ethyl Acetoacetate with this compound

This protocol provides a general procedure for the C-alkylation of ethyl acetoacetate using this compound. Optimization of specific parameters may be required to maximize the yield of the desired product.

Materials:

  • Ethyl acetoacetate

  • This compound

  • Sodium ethoxide (or sodium hydride)

  • Anhydrous ethanol (or anhydrous THF if using NaH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enolate Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: To the solution of the enolate, add this compound (1.1 equivalents) dropwise via a dropping funnel.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the C-alkylated product, ethyl 2-acetylpentanoate.

Characterization: The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the alkylation of ethyl acetoacetate with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start enolate_formation Enolate Formation: Ethyl Acetoacetate + NaOEt in Ethanol start->enolate_formation alkylation Alkylation: Add this compound enolate_formation->alkylation reflux Reflux (2-4h) alkylation->reflux workup Aqueous Work-up: Et2O, NH4Cl(aq) reflux->workup extraction Extraction & Washing: NaHCO3(aq), Brine workup->extraction drying Drying & Concentration extraction->drying purification Purification: Distillation or Chromatography drying->purification end Final Product purification->end

Caption: Experimental workflow for the alkylation of ethyl acetoacetate.

Signaling Pathway of Competing Reactions

The following diagram illustrates the competing C-alkylation and O-alkylation pathways.

competing_pathways enolate Ethyl Acetoacetate Enolate c_alkylation C-Alkylated Product (Ethyl 2-acetylpentanoate) enolate->c_alkylation C-Attack (Soft-Soft Interaction) o_alkylation O-Alkylated Product (Enol Ether) enolate->o_alkylation O-Attack (Hard-Hard Interaction) propyl_chloroacetate This compound

Safety Operating Guide

Proper Disposal of Propyl Chloroacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Propyl chloroacetate, a halogenated organic compound, requires specific disposal procedures due to its hazardous characteristics. Adherence to these protocols is essential for regulatory compliance and the prevention of environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2][3][4] In case of accidental contact, immediately flush the affected eyes or skin with plenty of water and seek medical attention.[1][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through an approved hazardous waste program.[1][3][4][6] As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[7][8][9]

  • Segregation: Collect waste this compound in a designated, properly labeled waste container. This container should be specifically for halogenated organic compounds.[7][8] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible materials such as strong oxidizing agents or bases.[1][9]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[8][9] Ensure the label is legible and securely attached to the container.

  • Container Management: Keep the waste container tightly closed except when adding waste.[1][3][8] Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][3][5]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container. Follow their specific procedures for scheduling a pickup.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValue
Flash Point69.3 °C[2]
Boiling Point164 °C at 760 mmHg[2]
Density1.084 g/cm³[2]
Vapor Pressure2.01 mmHg at 25°C[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Waste Management start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container store Store in a Cool, Dry, Well-Ventilated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Proper Disposal by Approved Vendor contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established safety data and hazardous waste management principles. Always consult your institution's specific safety and waste disposal protocols.

References

Personal protective equipment for handling Propyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Propyl Chloroacetate

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a hazardous chemical that requires careful handling. According to GHS classifications, it is harmful if swallowed, causes severe skin irritation and serious eye damage, and may lead to respiratory irritation.[1][2] It is also a flammable liquid and vapor.[3][4] A thorough risk assessment must be conducted before beginning any work with this substance.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValueSource
Molecular Formula C₅H₉ClO₂[1]
Molecular Weight 136.58 g/mol [1]
Boiling Point 164 °C at 760 mmHg[2]
Flash Point 69.3 °C[2]
Density 1.084 g/cm³[2]
Vapor Pressure 2.01 mmHg at 25°C[2]

Operational Plan: Handling and Disposal

This section outlines the step-by-step procedures for safely handling and disposing of this compound.

Step 1: Pre-Handling Preparations
  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.

  • Designate a Work Area: All work must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[5]

  • Assemble Materials: Ensure all necessary equipment, including spark-proof tools and properly bonded/grounded containers, is available.[3][6]

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and functional.[3] Prepare spill control materials (e.g., inert absorbent material like vermiculite or sand) in the designated work area.[3]

Step 2: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[7][8] Always inspect gloves for integrity before use and wash them before removal.

  • Body Protection: A flame-retardant and antistatic laboratory coat must be worn over long pants and a long-sleeved shirt.[7] An apron may be necessary for splash hazards.[9]

  • Eye and Face Protection: Chemical splash goggles are required.[7] When there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn over the safety goggles.[7][10]

  • Foot Protection: Fully enclosed, chemical-resistant shoes are required.[7]

  • Respiratory Protection: If work cannot be confined to a fume hood or if ventilation is inadequate, appropriate respiratory protection is necessary.[7] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical evaluation.[7][9]

Step 3: Safe Handling Procedure
  • Grounding: Ensure all containers are grounded and bonded when transferring the chemical to prevent static discharge.[3]

  • Dispensing: Use only spark-proof tools for handling and dispensing.[6] Avoid generating mists or vapors.

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling the substance, even if gloves were worn.[2][3]

  • Contamination: Avoid all contact with eyes, skin, and clothing.[3] If contact occurs, follow the first aid procedures outlined below immediately.

Step 4: Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][3]

  • Conditions to Avoid: Store away from heat, sparks, open flames, and other ignition sources.[3][6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3][4]

  • Security: Store in a locked-up area accessible only to authorized personnel.

Step 5: Spill and Emergency Procedures
  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[3]

    • Ventilate the area.

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[6]

    • Clean the affected area thoroughly.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][3]

    • Skin Contact: Remove contaminated clothing immediately. Flush skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][3]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]

Step 6: Disposal Plan
  • Waste Classification: Chemical waste must be classified and disposed of in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.[3][4]

  • Containerization: Collect waste this compound and contaminated materials in designated, properly labeled, and sealed containers. Do not mix with other waste.

  • Empty Containers: Empty containers retain product residue and can be dangerous. They must be handled and disposed of in the same manner as the product itself.[3]

Procedural Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Protocol prep_sds Review SDS prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don Full PPE prep_area->prep_ppe prep_spill Ready Spill Kit prep_ppe->prep_spill handle_transfer Transfer Chemical (Grounded Equipment) prep_spill->handle_transfer handle_use Perform Experiment handle_transfer->handle_use post_storage Store Securely handle_use->post_storage emergency_spill Spill Occurs handle_use->emergency_spill emergency_exposure Personnel Exposure handle_use->emergency_exposure post_waste Segregate Waste post_storage->post_waste post_decon Decontaminate Area post_waste->post_decon disp_label Label Waste Container post_waste->disp_label post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash disp_dispose Dispose via EHS disp_label->disp_dispose emergency_spill->disp_dispose spill_contain Contain & Clean emergency_spill->spill_contain first_aid Administer First Aid & Seek Medical Help emergency_exposure->first_aid spill_contain->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.